N-benzyl-N'-mesityl-N-methylthiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22N2S |
|---|---|
Molecular Weight |
298.4g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-(2,4,6-trimethylphenyl)thiourea |
InChI |
InChI=1S/C18H22N2S/c1-13-10-14(2)17(15(3)11-13)19-18(21)20(4)12-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
BTUBPNQGEHVONF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)N(C)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)N(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-benzyl-N'-mesityl-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodology for N-benzyl-N'-mesityl-N-methylthiourea, a trisubstituted thiourea derivative. The document details the proposed synthetic pathway, experimental protocols, and expected characterization data, tailored for an audience in chemical research and drug development.
Introduction
Thiourea derivatives are a significant class of organic compounds with a broad spectrum of biological activities and applications as synthetic intermediates.[1][2] The synthesis of N,N,N'-trisubstituted thioureas is a key area of interest in medicinal chemistry due to the potential for these compounds to exhibit tailored pharmacological profiles. This guide outlines a robust and efficient method for the preparation of this compound.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively achieved through the nucleophilic addition of a secondary amine, N-benzyl-N-methylamine, to an isothiocyanate, mesityl isothiocyanate. This reaction is a well-established method for the formation of trisubstituted thioureas and is known for its high efficiency and selectivity.[1][3]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic and characterization workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the necessary precursors and the final product.
3.1. Synthesis of N-benzyl-N-methylamine
N-benzyl-N-methylamine can be synthesized via the reductive amination of benzaldehyde with methylamine, followed by reduction of the intermediate imine.
-
Reaction Scheme:
-
Benzaldehyde + Methylamine → N-Benzylidenemethylamine
-
N-Benzylidenemethylamine + Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) → N-benzyl-N-methylamine
-
-
Detailed Protocol:
-
To a solution of benzaldehyde (1 equivalent) in methanol, add a solution of methylamine (1.1 equivalents) in methanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-benzyl-N-methylamine.
-
3.2. Synthesis of Mesityl Isothiocyanate
Mesityl isothiocyanate can be prepared from mesidine (2,4,6-trimethylaniline) using carbon disulfide and a desulfurating agent.[4][5]
-
Reaction Scheme:
-
Mesidine + CS₂ + Base → Dithiocarbamate salt
-
Dithiocarbamate salt + Desulfurating Agent (e.g., TsCl or TCT) → Mesityl isothiocyanate
-
-
Detailed Protocol:
-
To a solution of mesidine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane, add carbon disulfide (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.
-
Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield mesityl isothiocyanate.
-
3.3. Synthesis of this compound
-
Detailed Protocol:
-
In a round-bottom flask, dissolve N-benzyl-N-methylamine (1 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
To this solution, add mesityl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| N-benzyl-N-methylamine | C₈H₁₁N | 121.18 | Reactant | 1.0 |
| Mesityl isothiocyanate | C₁₀H₁₁NS | 177.27 | Reactant | 1.0 |
| This compound | C₁₈H₂₂N₂S | 298.45 | Product | - |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 12-24 hours |
| Work-up Procedure | Solvent evaporation, column chromatography |
| Typical Yield | > 75%[1][3] |
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 5H, Ar-H of benzyl), 6.80-6.90 (s, 2H, Ar-H of mesityl), 4.80-5.00 (s, 2H, CH₂-benzyl), 3.00-3.20 (s, 3H, N-CH₃), 2.20-2.30 (s, 9H, Ar-CH₃ of mesityl). The NH proton signal may be broad and its chemical shift can vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~183 (C=S), ~138 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~54 (CH₂-benzyl), ~40 (N-CH₃), ~21 (Ar-CH₃).[6] |
| Mass Spectrometry (ESI) | Expected [M+H]⁺: 299.1576 |
Note: The expected spectroscopic data is based on the analysis of structurally similar N,N,N'-trisubstituted thioureas and may vary slightly for the target compound.[1][6]
Logical Relationships in Synthesis
The following diagram illustrates the logical progression from starting materials to the final product and its characterization.
Caption: Logical flow from starting materials to the final characterized product.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined procedures are based on established and reliable synthetic methodologies, ensuring a high probability of success for researchers in the field. The provided data and diagrams offer a clear and concise reference for the execution and understanding of this synthetic process.
References
- 1. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid phase synthesis and application of trisubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide on the Synthesis, Characterization, and Potential Biological Activity of N-Substituted Thiourea Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, the specific compound N-benzyl-N'-mesityl-N-methylthiourea and its corresponding CAS number are not documented in publicly available scientific databases. Therefore, this guide provides a comprehensive overview based on established methodologies for the synthesis and analysis of structurally related unsymmetrical and trisubstituted thiourea derivatives, along with their known biological activities.
Introduction to Thiourea Derivatives
Thiourea and its derivatives are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. They are structural analogs of ureas with the oxygen atom replaced by sulfur. This substitution significantly alters the chemical properties of the molecule, bestowing upon it a wide range of biological activities. Thiourea derivatives are of considerable interest in medicinal chemistry due to their demonstrated anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of various lipophilic groups, such as aromatic rings and benzyl moieties, has been shown to enhance their bioactivity.[4]
General Synthesis of Unsymmetrical and Trisubstituted Thioureas
The synthesis of an unsymmetrical, trisubstituted thiourea such as this compound would require a multi-step approach to control the substitution pattern on the nitrogen atoms. Several general methods have been reported for the synthesis of unsymmetrical thioureas.
One common and straightforward method involves the reaction of an isothiocyanate with a primary or secondary amine.[5] For a trisubstituted thiourea, a disubstituted amine can be reacted with an isothiocyanate.
Another versatile method is the reaction of amines with carbon disulfide.[6][7] This can be a one-pot or a stepwise process to control the introduction of different substituents. A simple condensation between amines and carbon disulfide in an aqueous medium is effective for producing di- and trisubstituted thioureas from aliphatic primary amines.[6]
A generalized synthetic workflow for a compound like this compound could involve the initial synthesis of a monosubstituted isothiocyanate, followed by its reaction with a disubstituted amine.
Experimental Protocol: General Synthesis of an N,N,N'-Trisubstituted Thiourea
This protocol is a generalized procedure based on known methods for synthesizing trisubstituted thioureas.[5][8]
Step 1: Synthesis of Mesityl Isothiocyanate
-
To a solution of mesitylamine (1 equivalent) in a suitable solvent such as dichloromethane or toluene, add thiophosgene (1.1 equivalents) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting amine is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure to yield crude mesityl isothiocyanate, which can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of N-benzyl-N-methylamine
-
To a solution of N-methylbenzylamine (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile, add methyl iodide (1.1 equivalents) dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to give N-benzyl-N-methylamine, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
To a solution of N-benzyl-N-methylamine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add mesityl isothiocyanate (1 equivalent) dropwise.
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield the final trisubstituted thiourea.
A diagram illustrating this general synthetic workflow is provided below.
Caption: General Synthetic Workflow for a Trisubstituted Thiourea.
Physicochemical Characterization
Once synthesized, the novel compound would be subjected to a battery of analytical techniques to confirm its structure and purity.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |
| Column Chromatography/Recrystallization | For the purification of the final compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure by identifying the connectivity of atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
| Elemental Analysis | To determine the elemental composition of the compound. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in a crystalline sample. |
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the broader class of thiourea derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[1]
Anticancer Activity: Many thiourea derivatives have demonstrated potent anticancer properties.[4][9] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The presence of aromatic and benzyl groups can contribute to these interactions.[4]
Antimicrobial Activity: Substituted thioureas have also been investigated for their antibacterial and antifungal activities.[3] The thiourea moiety is a key pharmacophore that can be tailored with different substituents to optimize antimicrobial potency.
Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes. The specific substituents on the thiourea core play a crucial role in determining the target enzyme and the potency of inhibition.
Given the structural features of this compound (a benzyl group, a bulky mesityl group, and a methyl group), it could be hypothesized to interact with biological targets through hydrophobic and steric interactions. A general workflow for the biological evaluation of such a novel compound is presented below.
Caption: General Workflow for Biological Evaluation of a Novel Thiourea.
A hypothetical signaling pathway that a novel thiourea derivative might inhibit, based on the known activities of related compounds, could be a growth factor receptor pathway, which is often dysregulated in cancer.
Caption: Hypothetical Inhibition of a Growth Factor Signaling Pathway.
Quantitative Data for Structurally Related Compounds
The following table summarizes inhibitory activities of some N-substituted thiourea derivatives against various biological targets, illustrating the potential potency of this class of compounds.
| Compound | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea | Vanilloid Receptor Antagonism | IC₅₀ = 0.32 µM | [8] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | IC₅₀ = 2.2 - 5.5 µM | [4] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 Lung Cancer Cell Line | IC₅₀ = 0.2 µM | [4] |
| Substituted Benzoylthioureas | Staphylococcus aureus | - | [10] |
| 1,3,4-Thiadiazole Sulfonyl Thioureas | S. aureus | MIC = 0.78–3.125 µg/mL | [11] |
Conclusion
While specific data for this compound is currently unavailable, the rich chemistry and diverse biological activities of the broader thiourea class of compounds suggest that it could be a molecule of significant interest for drug discovery and development. The synthetic methodologies are well-established, allowing for the potential creation of this and other novel derivatives. Future research would involve the synthesis, comprehensive characterization, and systematic biological evaluation of this specific compound to determine its pharmacological profile and potential therapeutic applications. The general workflows and protocols outlined in this guide provide a solid foundation for any researcher venturing into the exploration of novel thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 8. Synthesis of N,N',N"-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of N-benzyl-N'-mesityl-N-methylthiourea
Disclaimer: To date, specific experimental data for the molecule N-benzyl-N'-mesityl-N-methylthiourea has not been published in peer-reviewed literature. This guide has been constructed based on established principles of organic chemistry and analogous data from structurally related compounds, particularly other N,N,N'-trisubstituted thioureas. The provided experimental protocols and expected data are representative and would require empirical validation for this specific molecule.
Introduction
This compound is an unsymmetrically trisubstituted thiourea. The thiourea functional group, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms, is a versatile scaffold in medicinal and materials chemistry. The biological activity of thiourea derivatives is often attributed to the presence of the -NH-C(S)-NH- functional group, with the nature of the substituents influencing the molecule's overall properties.[1] This guide provides a comprehensive overview of the anticipated molecular structure, synthesis, and characterization of this compound.
Molecular Structure and Properties
The molecular structure of this compound consists of a central thiourea core with three different substituents attached to the nitrogen atoms: a benzyl group, a mesityl (2,4,6-trimethylphenyl) group, and a methyl group.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C18H22N2S |
| Molecular Weight | 298.45 g/mol |
| General Structure | Benzyl-(CH3)N-C(S)-NH-Mesityl |
The geometry around the nitrogen atoms is expected to be trigonal planar or shallow trigonal pyramidal, and the C-N bonds of the thiourea core will have partial double bond character due to resonance.
Synthesis
A common and efficient method for the synthesis of unsymmetrically trisubstituted thioureas is the reaction of an isothiocyanate with a secondary amine.[2] For the target molecule, three potential synthetic routes are conceivable, with the choice depending on the commercial availability and reactivity of the starting materials.
-
Route A: Reaction of benzyl isothiocyanate with N-methylmesitylamine.
-
Route B: Reaction of mesityl isothiocyanate with N-benzyl-N-methylamine.
-
Route C: Reaction of methyl isothiocyanate with N-benzyl-N-mesitylamine.
An alternative approach involves a one-pot reaction between amines and carbon disulfide.[3][4]
The following protocol is based on a general procedure for the synthesis of N,N,N'-trisubstituted thioureas.[2]
-
Reaction Setup: A solution of the appropriate isothiocyanate (e.g., benzyl isothiocyanate, 1.0 eq.) in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: A solution of the corresponding secondary amine (e.g., N-methylmesitylamine, 1.0 eq.) in the same solvent is added dropwise to the isothiocyanate solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., a hexane/ethanol mixture) to yield the pure this compound.[2]
Structural Characterization
A combination of spectroscopic techniques and X-ray crystallography would be employed to elucidate and confirm the molecular structure.
1H and 13C NMR spectroscopy are essential for confirming the presence of the benzyl, mesityl, and methyl groups and their connectivity to the thiourea core.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound in CDCl3
| Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Thiourea C=S | - | ~180-183 |
| Benzyl-CH2 | ~4.8-5.0 | ~50-55 |
| Benzyl-Ar-H | ~7.2-7.5 | ~127-138 |
| Mesityl-Ar-H | ~6.8-7.0 | ~129-138 |
| Mesityl-CH3 | ~2.2-2.4 | ~18-21 |
| N-CH3 | ~3.7 | ~40-44 |
Note: These are estimated values based on analogous compounds and would need experimental verification.[2]
IR spectroscopy is used to identify the key functional groups in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm-1) |
| N-H Stretch | ~3100-3400 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-3000 |
| C=S Stretch (Thioamide I) | ~1500-1570 |
| C-N Stretch (Thioamide II) | ~1300-1400 |
| C-S Stretch (Thioamide III) | ~950-1050 |
| N-H Bend | ~700-800 |
Note: The precise positions of the thioamide bands are sensitive to the substitution pattern.[5][6]
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]+ would be expected.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]+ | 299.15 |
Fragmentation patterns for thioureas can be complex and may involve cleavages at the C-N bonds and rearrangements.[7][8]
Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Table 5: Representative Crystallographic Data for a Structurally Similar Compound (N,N,N'-tribenzylthiourea) [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| C=S Bond Length | ~1.68 Å |
| C-N Bond Lengths | ~1.35 - 1.48 Å |
Note: These values are for N,N,N'-tribenzylthiourea and are provided for comparative purposes.[2] In the solid state, this compound is likely to form hydrogen-bonded structures, potentially dimers or chains, involving the N-H proton and the sulfur atom of a neighboring molecule.[2]
Visualizations
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of N-benzyl-N'-mesityl-N-methylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-benzyl-N'-mesityl-N-methylthiourea, a compound of interest in medicinal chemistry and drug discovery. Given the critical role of solubility in determining the bioavailability and efficacy of potential therapeutic agents, this document outlines the predicted solubility profile based on the compound's structure, detailed experimental protocols for its quantitative assessment, and a standardized format for data presentation.
Predicted Solubility Profile
This compound possesses a core thiourea moiety, which contains polar N-H and C=S groups capable of hydrogen bonding. However, the molecule is heavily substituted with bulky, nonpolar groups: a benzyl group, a mesityl (2,4,6-trimethylphenyl) group, and a methyl group. These large hydrophobic substituents are expected to dominate the molecule's overall physicochemical properties, significantly reducing its affinity for polar solvents.
Consequently, this compound is predicted to have:
-
Low solubility in aqueous solutions and polar protic solvents such as water and ethanol.
-
Moderate to high solubility in nonpolar and polar aprotic organic solvents such as hexane, toluene, dichloromethane, and dimethyl sulfoxide (DMSO).
Factors such as the large molecular size and the shielding of the polar thiourea core by the bulky substituents contribute to a decrease in solubility in polar media. The presence of a fluorine atom in some thiourea derivatives has been shown to increase aqueous solubility, a feature absent in this particular compound.
Quantitative Solubility Data
To facilitate consistent data reporting and comparison across different studies, all experimentally determined solubility data for this compound should be summarized in a structured format as shown in Table 1.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Shake-flask / HPLC-UV | ||
| Ethanol | 25 | Shake-flask / HPLC-UV | ||
| Methanol | 25 | Shake-flask / HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask / HPLC-UV | ||
| Dichloromethane (DCM) | 25 | Shake-flask / HPLC-UV | ||
| Hexane | 25 | Shake-flask / HPLC-UV |
Experimental Protocols
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
This preliminary test provides a rapid indication of the compound's solubility in various solvents.
Materials:
-
This compound
-
A range of solvents: water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 1-2 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents for testing
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) for creating a calibration curve.
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance or peak area using a suitable analytical method (e.g., HPLC-UV).
-
Add an excess amount of this compound to a flask containing a known volume of the test solvent.
-
Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using the same analytical method used to generate the calibration curve.
-
Determine the concentration of the saturated solution from the calibration curve and calculate the solubility, taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method followed by HPLC analysis.
Stability of N-benzyl-N'-mesityl-N-methylthiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of N-benzyl-N'-mesityl-N-methylthiourea, a trisubstituted thiourea derivative of interest in pharmaceutical research. Due to the limited availability of direct stability data for this specific compound, this document synthesizes information from studies on analogous thiourea derivatives to present a predictive analysis of its stability profile. The guide covers potential synthesis methodologies, theoretical degradation pathways under various stress conditions, and standardized protocols for experimental stability testing. All quantitative data are presented in structured tables, and key experimental workflows and degradation pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this compound and related compounds.
Introduction
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties. The stability of these compounds is a critical parameter that influences their shelf-life, formulation development, and ultimately, their therapeutic efficacy and safety. This compound is an unsymmetrical, trisubstituted thiourea whose stability has not been extensively reported in the scientific literature. This guide aims to fill this knowledge gap by providing a detailed theoretical framework for its stability based on the known behavior of structurally related compounds.
Synthesis of this compound
The synthesis of unsymmetrical trisubstituted thioureas such as this compound can be achieved through several established synthetic routes. A common and effective method involves the reaction of an isothiocyanate with a secondary amine.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is the reaction of mesityl isothiocyanate with N-benzyl-N-methylamine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of N-benzyl-N-methylamine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add mesityl isothiocyanate (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The following sections outline the potential degradation pathways under various stress conditions, based on the known chemistry of thiourea derivatives.
Thermal Degradation
Thiourea derivatives are known to undergo thermal decomposition. The primary degradation pathway is often the cleavage of the C-N bonds, which can lead to the formation of isothiocyanates and amines. For this compound, two main cleavage patterns are possible.
A Technical Guide to N-Benzyl-N'-Aryl Thiourea Derivatives: Synthesis, Biological Activity, and Experimental Protocols
Disclaimer: Extensive literature searches did not yield specific data for N-benzyl-N'-mesityl-N-methylthiourea. This guide provides a comprehensive overview of structurally related N-benzyl-N'-aryl thiourea derivatives, focusing on their synthesis, anticancer properties, and associated experimental methodologies, which can serve as a valuable resource for researchers interested in this class of compounds.
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The structural versatility of the thiourea scaffold allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles. This technical guide focuses on N-benzyl-N'-aryl thiourea derivatives, a subclass that has shown promising potential, particularly in the realm of oncology.[4][5]
Quantitative Data: Anticancer Activity of N,N'-Disubstituted Thiourea Derivatives
The anticancer activity of various N,N'-disubstituted thiourea derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of these compounds. Below are tables summarizing the IC50 values for representative thiourea derivatives from the literature.
Table 1: Cytotoxic Activity of 3-(Trifluoromethyl)phenylthiourea Derivatives [6][7]
| Compound ID | R Group | SW480 (Colon Cancer) IC50 (µM) | SW620 (Metastatic Colon Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| 4c | 3,4-dichlorophenyl | 9.0 | 1.5 | 6.3 |
| 1 | N,N'-diphenylthiourea | 338 (MCF-7) | - | - |
| 2 | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | - | - | - |
Note: Data for compounds 1 and 2 are from different studies and tested on different cell lines, highlighting the diversity of screening approaches.[6]
Table 2: Anticancer Activity of Benzodioxole-Containing Thiourea Derivatives [8]
| Compound ID | Structure | HCT116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 7 | N¹,N³-disubstituted-thiosemicarbazone | 1.11 | 1.74 | 7.0 |
| Doxorubicin (Reference) | - | 8.29 | 7.46 | 4.56 |
Table 3: Cytotoxic Activity of Fluorinated Thiourea Derivatives with Sulfonamide Moieties [9]
| Compound ID | Target Cell Line | IC50 (µg/mL) |
| 4a | MCF-7 (Breast Cancer) | >100 |
| 4a | HepG2 (Liver Cancer) | 2.5 |
| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for the synthesis of N,N'-disubstituted thioureas and the evaluation of their cytotoxic activity.
1. General Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas [10]
This two-step method provides a convenient route to synthesize unsymmetrical N,N'-disubstituted thioureas in an aqueous medium.
-
Step 1: Formation of Thiocarbamate Intermediate
-
To a solution of an alkyl or aryl amine (1.0 mmol) in water, add phenyl chlorothionoformate (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.
-
The resulting thiocarbamate intermediate can be isolated or used directly in the next step.
-
-
Step 2: Formation of Unsymmetrical Thiourea
-
To the reaction mixture containing the thiocarbamate, add a different alkyl or aryl amine (1.0 mmol).
-
Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
2. Synthesis of Symmetrical N,N'-Disubstituted Thioureas under Microwave Irradiation [11][12]
This method offers a rapid and environmentally friendly approach for synthesizing symmetrical thioureas.
-
Impregnate neutral alumina with carbon disulfide.
-
Add the desired primary amine dropwise to the alumina-carbon disulfide mixture with stirring.
-
Place the reaction mixture in a domestic microwave oven and irradiate for a short period (e.g., a few minutes).
-
After irradiation, extract the product from the alumina with a suitable solvent like hot methanol.
-
The alumina can be washed, dried, and recycled for subsequent reactions.
-
The crude product is purified by recrystallization.
3. MTT Assay for Cytotoxicity Evaluation [7][9][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations: Workflows and Pathways
General Synthesis of N,N'-Disubstituted Thioureas
Caption: Synthetic routes for unsymmetrical and symmetrical N,N'-disubstituted thioureas.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
This guide provides a foundational understanding of N-benzyl-N'-aryl thiourea derivatives, offering insights into their synthesis, anticancer potential, and the experimental techniques used for their evaluation. The provided data and protocols for analogous compounds can serve as a starting point for researchers aiming to explore this chemical space further.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Synthesis and Biological Evaluation of N-benzylthiourea Analogs
Disclaimer: This technical guide addresses the core request for information on N-benzylthiourea derivatives. Extensive research revealed no specific data on "N-benzyl-N'-mesityl-N-methylthiourea." Consequently, this document provides a comprehensive overview of structurally similar compounds, drawing from available scientific literature on N-benzylthiourea analogs. The methodologies, data, and pathways described herein are representative of this class of compounds and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include potential as antitumor, anti-inflammatory, and antiviral agents. The structural motif of N-benzylthiourea, in particular, has been a foundation for the development of various therapeutic candidates. This guide focuses on the synthesis, characterization, and biological evaluation of N-benzylthiourea analogs, providing a technical framework for researchers in the field.
Synthesis and Characterization
The synthesis of N-benzylthiourea derivatives is typically achieved through a straightforward and efficient process involving the reaction of an appropriate isothiocyanate with a primary or secondary amine. The general synthetic scheme allows for the introduction of diverse substituents on both the benzyl and the second nitrogen atom, enabling the exploration of structure-activity relationships.
Experimental Protocols
General Procedure for the Synthesis of N-benzyl-N'-arylthiourea Derivatives:
A common synthetic route involves the reaction of a substituted benzylamine with an arylisothiocyanate. The following protocol is a generalized representation based on common laboratory practices for this class of compounds.
-
Preparation of the Amine Solution: Dissolve the desired substituted benzylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Isothiocyanate: To the stirred amine solution, add the corresponding substituted isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-benzyl-N'-arylthiourea derivative.
Characterization of the synthesized compounds is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure and purity.
Biological Activity and Mechanism of Action
N-benzylthiourea analogs have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents.[1][2] These compounds have been shown to exhibit inhibitory activity against various cancer cell lines, including those of the breast, lung, and colon.[1]
One of the key mechanisms of action for the antitumor activity of certain thiourea derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] By inhibiting these kinases, the thiourea derivatives can interfere with signaling pathways that are crucial for cancer cell growth, proliferation, and survival.[1]
Quantitative Data on Biological Activity
The following table summarizes the in vitro biological activity of representative N-benzylthiourea analogs against various cancer-related protein kinases and cell lines.
| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 7b | EGFR | 0.08 | MCF-7 | Not specified | [1][2] |
| 7b | HER-2 | 0.35 | - | - | [1][2] |
| 31 | - | - | MDA-MB 231 | 1.8 | [3] |
| 31 | - | - | MCF-7 | 1.2 | [3] |
| 35 | - | - | MDA-MB 231 | 21.7 | [3] |
| 35 | - | - | MCF-7 | 18.9 | [3] |
Note: Compound 7b is identified as N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea.[4] Compounds 31 and 35 are other selenourea analogs with N-benzyl or N-aryl substitutions.[3]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of N-benzylthiourea derivatives.
Caption: A generalized workflow for the synthesis, purification, and biological evaluation of N-benzylthiourea derivatives.
Signaling Pathway Inhibition
The diagram below depicts a simplified representation of the inhibitory action of certain N-benzylthiourea derivatives on the EGFR signaling pathway, which is often dysregulated in cancer.
Caption: Simplified diagram of EGFR signaling pathway inhibition by N-benzylthiourea derivatives.
Conclusion
While specific information on this compound remains elusive in the current body of scientific literature, the broader class of N-benzylthiourea derivatives continues to be a promising area of research for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, particularly as kinase inhibitors for cancer therapy, underscore the importance of continued investigation into the structure-activity relationships of these compounds. The protocols, data, and conceptual frameworks presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new analogs in this chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
Methodological & Application
Application Notes and Protocols for Bifunctional Thiourea Organocatalysis
Topic: N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea in Organocatalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifunctional thiourea organocatalysts have emerged as powerful tools in asymmetric synthesis, enabling the construction of complex chiral molecules with high efficiency and stereoselectivity.[1][2][3] These catalysts operate through a dual activation mechanism, utilizing the thiourea moiety as a hydrogen-bond donor to activate the electrophile and a basic functionality, typically a tertiary amine, to activate the nucleophile. This cooperative catalysis mimics enzymatic processes and allows for highly organized transition states, leading to excellent enantiocontrol.
This document provides detailed application notes and protocols for the use of the commercially available and widely studied bifunctional thiourea catalyst, N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea , often referred to as Takemoto's catalyst. The focus will be on its application in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, a cornerstone reaction in carbon-carbon bond formation.
Catalyst Information
-
Chemical Name: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea
-
CAS Number: 529532-69-8
-
Molecular Formula: C₁₇H₂₁F₆N₃S
-
Molecular Weight: 413.42 g/mol
-
Appearance: White to off-white solid
Applications in Organocatalysis
This bifunctional thiourea catalyst is highly effective for a range of asymmetric transformations, including:
-
Michael Additions: Catalyzes the addition of various nucleophiles, such as 1,3-dicarbonyl compounds, to nitroolefins with high yields and enantioselectivities.[1][2][3]
-
Aza-Henry (Nitro-Mannich) Reactions: Facilitates the addition of nitroalkanes to imines.
-
Friedel-Crafts Alkylations: Promotes the enantioselective alkylation of indoles and pyrroles.
-
Strecker Reactions: Enables the asymmetric synthesis of α-aminonitriles.
The primary mode of action involves the simultaneous activation of both the nucleophile and the electrophile, which is key to its high catalytic activity and stereocontrol.[1][2]
Data Presentation: Asymmetric Michael Addition of Acetylacetone to Substituted β-Nitrostyrenes
The following table summarizes the quantitative data for the asymmetric Michael addition of acetylacetone to various substituted β-nitrostyrenes, catalyzed by (1R,2R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea.
| Entry | R (Substituent on β-Nitrostyrene) | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 24 | 95 | 92 |
| 2 | 4-MeC₆H₄ | 24 | 96 | 91 |
| 3 | 4-MeOC₆H₄ | 24 | 98 | 90 |
| 4 | 4-FC₆H₄ | 24 | 94 | 93 |
| 5 | 4-ClC₆H₄ | 12 | 99 | 93 |
| 6 | 4-BrC₆H₄ | 12 | 99 | 93 |
| 7 | 4-NO₂C₆H₄ | 2 | 99 | 90 |
| 8 | 2-ClC₆H₄ | 48 | 91 | 85 |
| 9 | 2-Naphthyl | 48 | 93 | 91 |
| 10 | 2-Furyl | 72 | 85 | 88 |
Reaction Conditions: β-Nitrostyrene (0.1 mmol), acetylacetone (0.2 mmol), catalyst (10 mol%), toluene (0.5 mL), room temperature.
Experimental Protocols
Synthesis of (1R,2R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea
Materials:
-
(1R,2R)-(-)-N,N-Dimethyl-1,2-cyclohexanediamine
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of (1R,2R)-(-)-N,N-Dimethyl-1,2-cyclohexanediamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to afford the catalyst as a white solid.
-
Dry the solid under vacuum to remove any residual solvent.
General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
Materials:
-
(1R,2R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea
-
β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a vial, add the (1R,2R)-thiourea catalyst (0.01 mmol, 10 mol%).
-
Add β-nitrostyrene (0.1 mmol, 1.0 equiv) to the vial.
-
Add anhydrous toluene (0.5 mL) and stir the mixture for 5 minutes at room temperature.
-
Add acetylacetone (0.2 mmol, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Catalytic Cycle for the Asymmetric Michael Addition
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Workflow for the Michael Addition
Caption: General experimental workflow for the Michael addition.
Conclusion
The bifunctional thiourea catalyst, N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea, is a highly effective and versatile organocatalyst for asymmetric synthesis. The provided protocols for its synthesis and application in the Michael addition reaction serve as a practical guide for researchers in organic and medicinal chemistry. The dual activation mechanism, which leads to high yields and enantioselectivities, makes this catalyst a valuable tool for the construction of chiral molecules for drug discovery and development.
References
Application: Asymmetric Michael Addition of Acetylacetone to Nitroolefins
An increasing interest in green chemistry has led to the development of organocatalysis as a powerful tool in modern organic synthesis. Chiral thiourea derivatives have emerged as highly efficient and versatile organocatalysts for a wide range of asymmetric transformations. Their ability to activate electrophiles through hydrogen bonding, often in a bifunctional manner in concert with a basic moiety, allows for excellent stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions.
Bifunctional thiourea catalysts are highly effective in promoting the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, yielding synthetically valuable chiral γ-nitrocarbonyl compounds. These products can be further transformed into various useful chiral building blocks, such as γ-amino acids.
Quantitative Data Summary
The following table summarizes the typical performance of a bifunctional thiourea catalyst in the asymmetric Michael addition of acetylacetone to various substituted β-nitrostyrenes. The data is representative of catalysts with a chiral backbone, a tertiary amine, and a thiourea moiety with bulky aromatic substituents.
| Entry | R (in β-nitrostyrene) | Yield (%)[1] | ee (%)[1] |
| 1 | C₆H₅ | 95 | 92 |
| 2 | 4-ClC₆H₄ | 98 | 91 |
| 3 | 4-NO₂C₆H₄ | 99 | 85 |
| 4 | 4-CH₃OC₆H₄ | 92 | 94 |
| 5 | 2-ClC₆H₄ | 96 | 88 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
Materials:
-
Chiral bifunctional thiourea catalyst (analogous to N-benzyl-N'-mesityl-N-methylthiourea) (0.02 mmol, 10 mol%)
-
β-nitrostyrene derivative (0.2 mmol, 1.0 equiv)
-
Acetylacetone (0.4 mmol, 2.0 equiv)
-
Toluene (1.0 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the chiral bifunctional thiourea catalyst (0.02 mmol).
-
Add the β-nitrostyrene derivative (0.2 mmol) and toluene (1.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add acetylacetone (0.4 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Workflow
Caption: General experimental workflow for the asymmetric Michael addition.
References
Application Notes and Protocols: N-Aryl-N'-Alkyl Thiourea Derivatives in Asymmetric Catalysis
Introduction
Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[1][2][3] Their ability to act as hydrogen-bond donors allows for the activation of electrophiles, facilitating a wide range of enantioselective transformations under mild, metal-free conditions.[3] Bifunctional thiourea catalysts, which incorporate a basic moiety such as an amine alongside the thiourea group, are particularly effective as they can simultaneously activate both the nucleophile and the electrophile.[1][3][4] This dual activation strategy often leads to high reactivity and stereoselectivity.[3]
This document provides detailed application notes and protocols for the use of a representative N-aryl-N'-alkyl thiourea derivative, specifically (1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea, in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This reaction is a cornerstone in carbon-carbon bond formation and provides access to valuable chiral building blocks.[5][6][7]
Featured Ligand: (1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea
This bifunctional thiourea catalyst, often referred to as a Takemoto-type catalyst, is a highly effective organocatalyst for various asymmetric transformations.[8] Its structure combines a hydrogen-bonding thiourea moiety with a basic dimethylamino group on a chiral cyclohexane scaffold. The 3,5-bis(trifluoromethyl)phenyl group enhances the acidity of the thiourea N-H protons, leading to stronger hydrogen bonding with the electrophile.[8]
Applications in Asymmetric Michael Addition
The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a key application of this class of catalysts.[4][5][6][7][9] The reaction yields chiral γ-nitrocarbonyl compounds, which are versatile intermediates in the synthesis of various biologically active molecules.
Quantitative Data
The following tables summarize the performance of the featured catalyst in the asymmetric Michael addition of acetylacetone to various substituted nitrostyrenes.
Table 1: Asymmetric Michael Addition of Acetylacetone to Substituted Nitrostyrenes
| Entry | Ar | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | 3a | 98 | 95 |
| 2 | 4-ClC₆H₄ | 3b | 99 | 96 |
| 3 | 4-NO₂C₆H₄ | 3c | 95 | 92 |
| 4 | 4-MeOC₆H₄ | 3d | 97 | 94 |
| 5 | 2-ClC₆H₄ | 3e | 96 | 93 |
Reaction conditions: Nitrostyrene (0.1 mmol), acetylacetone (0.2 mmol), catalyst (10 mol%), toluene (1.0 mL), 25 °C, 24 h. Yields are for the isolated product. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Table 2: Influence of Reaction Parameters on the Michael Addition of Acetylacetone to Nitrostyrene
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 25 | 48 | 90 | 94 |
| 2 | 10 | Toluene | 25 | 24 | 98 | 95 |
| 3 | 10 | CH₂Cl₂ | 25 | 24 | 92 | 90 |
| 4 | 10 | THF | 25 | 24 | 85 | 88 |
| 5 | 10 | Toluene | 0 | 48 | 95 | 97 |
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea
This protocol describes a common method for the synthesis of chiral thiourea catalysts from an amine and an isothiocyanate.[2][9]
Materials:
-
(1R,2R)-N,N-dimethylcyclohexane-1,2-diamine
-
3,5-bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply for inert atmosphere
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (1R,2R)-N,N-dimethylcyclohexane-1,2-diamine (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired thiourea catalyst as a white solid.
Protocol 2: Asymmetric Michael Addition of Acetylacetone to Nitrostyrene
This protocol details the general procedure for the catalytic asymmetric Michael addition.[4][5][6][7]
Materials:
-
(1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea
-
Nitrostyrene
-
Acetylacetone
-
Toluene, anhydrous
-
Vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
To a vial containing a magnetic stir bar, add the thiourea catalyst (0.01 mmol, 10 mol%).
-
Add nitrostyrene (0.1 mmol) and anhydrous toluene (1.0 mL).
-
Stir the mixture for 5 minutes at room temperature.
-
Add acetylacetone (0.2 mmol) to the reaction mixture.
-
Stir the reaction at 25 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Diagram 1: Structure of the Bifunctional Thiourea Catalyst
Caption: Structure of the Bifunctional Thiourea Catalyst.
Diagram 2: Experimental Workflow for Asymmetric Michael Addition
Caption: Experimental Workflow for Asymmetric Michael Addition.
Diagram 3: Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle.
References
- 1. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 6. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for N-benzyl-N'-mesityl-N-methylthiourea
Disclaimer: The following application notes and protocols are based on the known biological activities and synthetic routes of structurally related thiourea derivatives. As of the date of this document, no specific experimental data for N-benzyl-N'-mesityl-N-methylthiourea has been found in the public domain. The information provided is intended to serve as a guide for researchers and should be adapted and validated as necessary.
Introduction
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The structural motif of N-benzyl and N-aryl thioureas, in particular, has been identified as a promising scaffold for the development of targeted cancer therapeutics. Many derivatives have demonstrated potent inhibitory effects on key signaling proteins involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][6][7][8]
This compound incorporates a benzyl group, a bulky mesityl (2,4,6-trimethylphenyl) group, and a methyl group, creating an asymmetrically substituted thiourea. The presence of these moieties suggests potential for steric and electronic interactions within the binding pockets of target proteins, making it a compound of interest for investigation as a kinase inhibitor and anticancer agent. This document provides a putative synthesis protocol and outlines potential applications and experimental workflows for the evaluation of its biological activity.
Synthesis Protocol
A plausible synthetic route for this compound involves the reaction of an appropriate isothiocyanate with an amine. A general and adaptable method is outlined below.
Hypothetical Synthesis of this compound
Caption: Proposed synthesis of this compound.
Materials:
-
N-Benzyl-N-methylamine
-
Mesityl isothiocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-benzyl-N-methylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
To this solution, add mesityl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Cancer Research
Based on the activities of structurally similar compounds, this compound is a candidate for investigation as an inhibitor of receptor tyrosine kinases, particularly EGFR and HER-2.[5][6] These receptors are often overexpressed in various cancers and play a crucial role in cancer cell proliferation, survival, and metastasis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Potential Applications:
-
Anticancer Agent: Investigation of its cytotoxic effects against a panel of human cancer cell lines, particularly those with known EGFR or HER-2 overexpression (e.g., A549 lung cancer, MCF-7 breast cancer).[5][9]
-
Kinase Inhibitor: Evaluation of its inhibitory activity against EGFR and HER-2 kinases in enzymatic assays.
-
Drug Development Lead: Serving as a lead compound for the development of more potent and selective anticancer drugs.
Experimental Protocols for Biological Assays
The following are detailed protocols for key experiments to evaluate the potential anticancer activity of this compound.
1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HaCaT) for cytotoxicity comparison.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
2. Kinase Inhibition Assay (EGFR/HER-2)
This assay determines the ability of the compound to inhibit the enzymatic activity of EGFR and HER-2 kinases.
Materials:
-
Recombinant human EGFR and HER-2 kinase.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
This compound.
-
A detection system (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for a specified time.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
3. Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR/HER-2 signaling pathway.
Materials:
-
Cancer cells treated with the test compound.
-
Lysis buffer.
-
Primary antibodies against total and phosphorylated EGFR, HER-2, Akt, and Erk1/2.
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Chemiluminescence detection reagents.
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the changes in protein phosphorylation levels relative to total protein levels.
Data Presentation
The following tables summarize the reported anticancer and kinase inhibitory activities of structurally related thiourea derivatives.
Table 1: Anticancer Activity of Related Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 | 2.6 | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | [10] |
| Diarylthiourea derivative | MCF-7 | 338.33 | [9] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27) | Human Lung Carcinoma | 2.5-12.9 | [5] |
| Quinazoline-thiourea analog (10q) | HCT-116 | 0.01 | [6] |
Table 2: Kinase Inhibitory Activity of Related Thiourea Derivatives
| Compound | Kinase Target | IC₅₀ (µM) | Reference |
| Quinazoline-thiourea analog (10b) | EGFR | 0.02 | [6] |
| Quinazoline-thiourea analog (10b) | VEGFR-2 | 0.05 | [6] |
| Quinazoline-thiourea analog (10q) | EGFR | 0.01 | [6] |
| Quinazoline-thiourea analog (10q) | VEGFR-2 | 0.08 | [6] |
Mandatory Visualizations
EGFR/HER-2 Signaling Pathway
Caption: Inhibition of the EGFR/HER-2 signaling pathway.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for evaluating anticancer properties.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for Thiourea Ligands in Cross-Coupling Reactions
Disclaimer: Extensive literature searches did not yield specific data or protocols for the use of N-benzyl-N'-mesityl-N-methylthiourea in cross-coupling reactions. The following application notes and protocols are based on the established use of structurally related N,N'-disubstituted thiourea derivatives as ligands in palladium-catalyzed cross-coupling reactions. These protocols should be considered as a general guideline and may require optimization for specific substrates and thiourea ligands.
Introduction to Thiourea Ligands in Cross-Coupling
Application in Suzuki-Miyaura Coupling
N,N'-disubstituted thioureas can serve as effective ligands for the palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The thiourea ligand can facilitate the catalytic cycle, leading to high yields of the desired biaryl products. In some cases, thioureas are believed to be precursors for the in situ generation of palladium-carbene complexes, which are highly active catalytic species.[1]
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on methods reported for N,N'-disubstituted thiourea ligands.[1][3][4]
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the thiourea ligand (e.g., this compound, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) to the tube.
-
Add the solvent (e.g., dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Reference Example |
| Palladium Precursor | Pd(OAc)₂, PdCl₂ | [3] |
| Ligand | N,N'-disubstituted thiourea | [1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [4] |
| Solvent | Dioxane, Toluene, DMF | [4] |
| Temperature | 80 - 120 °C | [4] |
| Atmosphere | Inert (Argon or Nitrogen) | [1] |
Application in Heck Coupling
General Experimental Protocol: Heck Coupling
Reaction Setup:
-
In a sealed tube, combine the aryl halide (1.0 mmol), alkene (1.5 mmol), base (e.g., Na₂CO₃, 2.0 mmol), and the thiourea ligand (e.g., this compound, 0.02 mmol, 2 mol%).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).
-
Add the solvent (e.g., DMF or NMP, 5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120-140 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Summary of Typical Heck Reaction Conditions
| Parameter | Condition | Reference Example |
| Palladium Catalyst | Pd(OAc)₂ | [2] |
| Ligand | N,N'-mono substituted acyclic thiourea | [2] |
| Base | Na₂CO₃, Et₃N, K₂CO₃ | [6] |
| Solvent | DMF, NMP, Toluene | [2] |
| Temperature | 120 - 140 °C | [2] |
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Heck cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for N-Benzyl-N'-Aryl Thiourea Derivatives in Medicinal Chemistry
Disclaimer: No specific information was found for the compound "N-benzyl-N'-mesityl-N-methylthiourea." The following application notes and protocols are based on structurally related N-benzyl-N'-aryl thiourea derivatives and are intended to serve as a general guide for researchers in the field of medicinal chemistry and drug development.
Introduction
Thiourea derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2] The presence of the thiourea moiety allows for the formation of multiple hydrogen bonds, which can contribute to their interaction with various biological targets.[3] N-benzyl-N'-aryl thioureas, in particular, have been investigated for their potential as anticancer, antibacterial, and antiviral agents.[1][4][5] This document provides an overview of the applications of this class of compounds, along with detailed experimental protocols for their synthesis and biological evaluation.
Applications in Medicinal Chemistry
The primary therapeutic area where N-benzyl-N'-aryl thiourea derivatives have shown significant promise is oncology. These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines and can modulate key signaling pathways involved in cancer progression.[1][6]
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of N-benzyl-N'-aryl thiourea derivatives. Their mechanism of action often involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial for cancer cell proliferation and survival.[7][8][9]
One notable example is the compound N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea , which has demonstrated significant inhibitory activity against both EGFR and HER-2.[7][8]
Quantitative Data
The following table summarizes the in vitro anticancer activity of selected N-benzyl-N'-(substituted) thiourea derivatives against various cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (7b) | EGFR | - | 0.08 | [9] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (7b) | HER-2 | - | 0.35 | [9] |
| N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (7b) | MCF-7 | - | 0.54 | [9] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | - | >1000 | [8] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | - | ~500 | [8] |
Experimental Protocols
General Synthesis of N-benzyl-N'-aryl Thiourea Derivatives
A common method for the synthesis of N-benzyl-N'-aryl thioureas involves the reaction of a corresponding benzylamine with an arylisothiocyanate.
Materials:
-
Substituted benzylamine
-
Substituted arylisothiocyanate
-
Dry solvent (e.g., Dioxane, Acetonitrile)
-
Triethylamine (catalyst)
Procedure:
-
Dissolve the substituted benzylamine (1 equivalent) in the dry solvent.
-
Add the substituted arylisothiocyanate (1 equivalent) to the solution.
-
Add a catalytic amount of triethylamine.
-
Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired N-benzyl-N'-aryl thiourea derivative.[10]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (N-benzyl-N'-aryl thiourea derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Signaling Pathway and Experimental Workflow Diagrams
EGFR/HER-2 Signaling Pathway Inhibition
Many N-benzyl-N'-aryl thiourea derivatives exert their anticancer effects by inhibiting the EGFR and HER-2 signaling pathways. These pathways are critical for cell growth, proliferation, and survival.
Caption: Inhibition of EGFR/HER-2 signaling by N-benzyl-N'-aryl thioureas.
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel N-benzyl-N'-aryl thiourea derivatives.
Caption: Workflow for discovery of novel thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-benzyl-N'-mesityl-N-methylthiourea as a Putative Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a thorough review of scientific literature has not revealed specific studies on N-benzyl-N'-mesityl-N-methylthiourea as a phase-transfer catalyst. The following application notes and protocols are based on the established principles of thiourea-based organocatalysis and phase-transfer catalysis, drawing analogies from structurally similar compounds. These guidelines are intended to serve as a starting point for researchers interested in exploring the potential of this novel catalyst.
Introduction
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry, facilitating reactions between reactants located in different immiscible phases.[1][2] Chiral thiourea derivatives have emerged as highly effective organocatalysts, primarily functioning through hydrogen bonding to activate electrophiles.[3][4] The proposed catalyst, this compound, incorporates key structural features from both domains: a thiourea moiety for hydrogen bond-donating catalysis, a lipophilic benzyl group, and a sterically demanding mesityl group, which may impart unique selectivity.
The N-H protons of the thiourea can form bidentate hydrogen bonds with electrophiles, enhancing their reactivity. The bulky mesityl group may influence the steric environment around the active site, potentially leading to high levels of stereocontrol in asymmetric transformations.[5] The benzyl and methyl groups on the nitrogens can be synthetically varied to fine-tune the catalyst's solubility and electronic properties.
Potential Applications
Based on the reactivity of known thiourea catalysts, this compound could potentially catalyze a range of asymmetric reactions under phase-transfer conditions. These include:
-
Michael Additions: The addition of nucleophiles to α,β-unsaturated compounds.
-
Mannich Reactions: The aminoalkylation of a carbon acid.
-
Henry (nitroaldol) Reactions: The addition of a nitroalkane to an aldehyde or ketone.
-
Strecker Reactions: The synthesis of α-aminonitriles.
-
Friedel-Crafts Alkylations: The alkylation of aromatic rings.
Quantitative Data from Analogous Systems
While no data exists for the specific catalyst , the following table summarizes representative results from studies on other chiral thiourea phase-transfer catalysts to provide a benchmark for potential efficacy.
| Reaction Type | Catalyst (mol%) | Substrates | Solvent System | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Aza-Henry Reaction | Chiral thiourea-phosphonium salt (10) | N-Boc-imine, Nitromethane | Toluene/H₂O | 24 | 85-95 | 80-92 | [6] |
| Michael Addition | Cinchona alkaloid-derived thiourea (10) | 1,3-Dicarbonyl compound, Nitroolefin | CH₂Cl₂ | 12-24 | 70-98 | 85-99 | [3] |
| Fluorination | Bifunctional thiourea-ammonium salt (2) | β-ketoester, NFSI | Toluene | 48 | 87 | up to 29 | [7] |
| Aza-Michael Reaction | Quinidine-based PTC (1) | 3,3-dinitroazetidine, α,β-unsaturated ketone | Toluene/aq. K₂CO₃ | 1-2 | up to 99 | 90-95 | [6] |
Experimental Protocols (General)
The following are generalized protocols that can be adapted to investigate the catalytic activity of this compound. Optimization of catalyst loading, solvent, base, temperature, and reaction time will be crucial.
Protocol 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
Materials:
-
This compound (1-10 mol%)
-
Nitroolefin (1.0 mmol)
-
1,3-Dicarbonyl compound (1.2 mmol)
-
Anhydrous toluene or CH₂Cl₂ (2 mL)
-
Aqueous solution of a mild base (e.g., K₂CO₃, NaHCO₃) or a solid base
Procedure:
-
To a stirred solution of the nitroolefin (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in the chosen organic solvent (2 mL), add this compound (0.01-0.1 mmol).
-
Add the aqueous base or solid base.
-
Stir the reaction mixture vigorously at room temperature (or a specified temperature) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: Asymmetric Aza-Henry Reaction
Materials:
-
This compound (1-10 mol%)
-
N-Boc-imine (1.0 mmol)
-
Nitromethane (3.0 mmol)
-
Anhydrous, non-polar solvent (e.g., toluene, MTBE) (2 mL)
-
Aqueous solution of a base (e.g., Cs₂CO₃) or a solid base
Procedure:
-
In a reaction vessel, combine the N-Boc-imine (1.0 mmol), nitromethane (3.0 mmol), and this compound (0.01-0.1 mmol) in the organic solvent (2 mL).
-
Add the base.
-
Stir the reaction at the desired temperature, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
-
Analyze the product for yield and enantiomeric purity.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for a thiourea-catalyzed phase-transfer reaction.
Experimental Workflow
Caption: General experimental workflow for evaluating catalytic performance.
Mechanism of Electrophile Activation
Caption: Bidentate hydrogen bonding activation of an electrophile by a thiourea catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase Transfer Reaction [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]
- 3. The effect of the N-mesityl group in NHC-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 6. Enantioselective Phase-Transfer-Catalyzed Synthesis of Chiral N-Substituted 3,3-Dinitroazetidines by Aza-Michael Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Notes and Protocols: Chiral Thiourea-Catalyzed Michael Additions
A focus on N-benzyl-N'-mesityl-N-methylthiourea and its analogues in asymmetric synthesis.
Introduction
Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a robust and environmentally friendly alternative to traditional metal-based catalysts.[1] Among the diverse array of organocatalysts, chiral thioureas have garnered significant attention for their ability to promote a wide range of enantioselective transformations. This is largely due to their capacity to act as bifunctional catalysts, activating electrophiles through hydrogen bonding via the thiourea moiety and nucleophiles through a basic site elsewhere in the molecule.
While specific literature on the application of this compound in Michael additions is not extensively available, its structural motifs are representative of a broader class of highly effective chiral thiourea catalysts. This document provides a detailed overview of the application of such chiral thioureas in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. The protocols and data presented are based on analogous, well-documented chiral thiourea catalysts and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Mechanism of Action: Bifunctional Catalysis
Chiral thiourea catalysts operate through a dual activation mechanism. The acidic N-H protons of the thiourea group form hydrogen bonds with the electrophile, typically an α,β-unsaturated compound, increasing its electrophilicity. Simultaneously, a basic functional group on the catalyst backbone, often a tertiary or primary amine, deprotonates the pronucleophile to generate a more reactive nucleophile. This cooperative activation within the chiral environment of the catalyst directs the stereochemical outcome of the reaction, leading to high levels of enantioselectivity.
Caption: General mechanism of a chiral thiourea-catalyzed Michael addition.
Applications in Michael Additions
Chiral thiourea catalysts have been successfully employed in the asymmetric Michael addition of a variety of nucleophiles to different classes of electrophiles. Common nucleophiles include ketones, aldehydes, malonates, and nitroalkanes. α,β-Unsaturated nitroalkenes are frequently used as electrophiles due to the strong electron-withdrawing nature of the nitro group, which enhances their reactivity.
Table 1: Asymmetric Michael Addition of Cycloketones to Nitroalkenes
This table summarizes the results of the Michael addition of various cycloketones to β-nitrostyrene catalyzed by an (R,R)-1,2-diphenylethylenediamine (DPEN)-derived thiourea catalyst.[2]
| Entry | Ketone | Product Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn ee, %) |
| 1 | Cyclohexanone | 95 | >99/1 | 99 |
| 2 | Cyclopentanone | 99 | 98/2 | 98 |
| 3 | Cycloheptanone | 88 | 9/1 | 76 |
Table 2: Enantioselective Michael Addition of 2,4-Pentanedione to Nitroalkenes
The following data illustrates the performance of a bifunctional amine-thiourea organocatalyst with both central and axial chirality in the Michael addition of 2,4-pentanedione to various nitroalkenes.[3][4]
| Entry | Nitroalkene | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | trans-β-Nitrostyrene | 92 | 94 |
| 2 | trans-1-(4-Chlorophenyl)-2-nitroethene | 95 | 96 |
| 3 | trans-1-(4-Methylphenyl)-2-nitroethene | 90 | 93 |
| 4 | trans-1-(2-Naphthyl)-2-nitroethene | 88 | 95 |
Experimental Protocols
The following are generalized protocols for the asymmetric Michael addition using chiral thiourea catalysts, based on established literature procedures.[2]
General Procedure for the Asymmetric Michael Addition of Ketones to Nitroalkenes
Caption: Workflow for a typical asymmetric Michael addition.
Materials:
-
Chiral thiourea catalyst (e.g., (R,R)-DPEN-derived thiourea)
-
Nitroalkene (1.0 equiv)
-
Ketone (2.0 equiv)
-
4-Nitrophenol (as an additive, optional but can enhance reactivity)
-
Solvent (e.g., toluene, CH2Cl2, or water)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Reagents for work-up and purification (e.g., saturated NH4Cl, brine, anhydrous Na2SO4, silica gel)
Procedure:
-
To a stirred solution of the chiral thiourea catalyst (0.1 equiv) and 4-nitrophenol (0.1 equiv) in the chosen solvent (2.0 mL) at room temperature, add the nitroalkene (1.0 equiv).
-
Stir the mixture for 5 minutes.
-
Add the ketone (2.0 equiv) to the reaction mixture.
-
Continue stirring at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion
Chiral thioureas, including those with structural similarities to this compound, are highly effective organocatalysts for asymmetric Michael additions. Their bifunctional nature allows for the efficient activation of both nucleophiles and electrophiles, leading to the formation of enantioenriched products in high yields and with excellent stereoselectivity. The operational simplicity and mild reaction conditions associated with these catalysts make them valuable tools for the synthesis of complex chiral molecules in academic and industrial settings. Further exploration of catalysts with varied steric and electronic properties, such as this compound, holds promise for expanding the scope and utility of organocatalyzed Michael additions.
References
Application Notes and Protocols: N-Benzyl-N'-mesityl-N-methylthiourea Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield a specific protocol for an aldol reaction catalyzed by N-benzyl-N'-mesityl-N-methylthiourea. Therefore, this document provides a detailed protocol and application data for a representative and well-established bifunctional thiourea-catalyzed asymmetric aldol reaction, which is expected to have a similar mechanistic profile. The featured catalyst is a derivative of (1R,2R)-(-)-1,2-diaminocyclohexane, a commonly employed scaffold in bifunctional organocatalysis.
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures. Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of this transformation, providing access to enantiomerically enriched β-hydroxy carbonyl compounds, which are key synthons for many pharmaceuticals and natural products. Bifunctional thiourea catalysts, which can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, have proven to be highly effective in promoting enantioselective aldol reactions. The thiourea moiety acts as a hydrogen bond donor to activate the electrophilic carbonyl component, while a basic functional group, such as a tertiary amine, deprotonates the ketone to generate the enolate nucleophile. This dual activation strategy leads to a highly organized transition state, resulting in excellent stereocontrol.
Representative Reaction
This application note details a representative protocol for the asymmetric aldol reaction between various aromatic aldehydes and acetone, catalyzed by a chiral bifunctional thiourea catalyst.
Scheme 1: Asymmetric Aldol Reaction Catalyzed by a Bifunctional Thiourea
Data Presentation
The following table summarizes the performance of a representative bifunctional thiourea catalyst in the asymmetric aldol reaction between various substituted benzaldehydes and acetone.
| Entry | Ar (Aldehyde) | Time (h) | Yield (%) | ee (%) |
| 1 | C6H5 | 24 | 95 | 92 |
| 2 | 4-NO2C6H4 | 12 | 98 | 95 |
| 3 | 4-ClC6H4 | 24 | 96 | 93 |
| 4 | 4-MeOC6H4 | 48 | 85 | 90 |
| 5 | 2-Naphthyl | 36 | 92 | 91 |
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction:
To a solution of the aromatic aldehyde (0.5 mmol) in acetone (2.0 mL) was added the chiral bifunctional thiourea catalyst (0.025 mmol, 5 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone. The enantiomeric excess (ee) of the product was determined by chiral HPLC analysis.
Materials:
-
Substituted aromatic aldehydes
-
Acetone (anhydrous)
-
Chiral bifunctional thiourea catalyst
-
Solvents for chromatography (hexane, ethyl acetate)
-
Standard laboratory glassware
Equipment:
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the thiourea-catalyzed aldol reaction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the aldolen reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N-benzyl-N'-mesityl-N-methylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chiral thiourea catalyst, N-benzyl-N'-mesityl-N-methylthiourea. The information is designed to help you optimize your reaction conditions and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
This compound is a chiral organocatalyst. Its primary function is to accelerate a chemical reaction and control its stereochemical outcome, leading to the preferential formation of one enantiomer over the other. Thiourea-based catalysts operate through hydrogen bonding to activate substrates.[1][2][3] The two N-H protons of the thiourea moiety can form hydrogen bonds with an electrophilic substrate, increasing its reactivity towards a nucleophile.[2]
Q2: How does the structure of this compound contribute to its catalytic activity?
The catalytic activity and enantioselectivity of this catalyst are derived from its specific structural features:
-
Thiourea Moiety: The core functional group responsible for hydrogen bond donation to activate the electrophile.[2]
-
Chiral Scaffold: The arrangement of the benzyl, mesityl, and methyl groups around the thiourea core creates a specific chiral environment. This environment directs the approach of the nucleophile to the activated electrophile, resulting in an enantioselective transformation.
-
Steric Hindrance: The bulky mesityl group provides significant steric hindrance, which can enhance enantioselectivity by further controlling the orientation of the substrates within the catalyst-substrate complex.
Q3: What types of reactions are typically catalyzed by chiral thiourea derivatives?
Chiral thiourea catalysts are versatile and have been successfully employed in a wide range of asymmetric reactions, including:
-
Michael additions[4]
-
Mannich reactions
-
Strecker synthesis[5]
-
Pictet-Spengler reactions[4]
-
Aza-Henry (nitro-Mannich) reactions[6]
-
[2+2] photocycloaddition reactions[7]
Q4: Does this compound require a co-catalyst?
In some cases, a co-catalyst, often a weak Brønsted base, may be beneficial or even necessary.[1][8] The base can deprotonate the nucleophile, increasing its reactivity. The specific requirement for a co-catalyst will depend on the pKa of the nucleophile and the specific reaction being performed. Some thiourea catalysts are designed to be bifunctional, with a built-in basic moiety, which may eliminate the need for an external base.[2]
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
Possible Causes:
-
Insufficient Catalyst Activity: The catalyst may not be sufficiently active under the chosen conditions.
-
Poor Substrate Activation: The hydrogen bonding between the catalyst and the electrophile may be weak.
-
Low Nucleophile Reactivity: The nucleophile may not be reactive enough to participate in the reaction.
-
Catalyst Degradation: The catalyst may be unstable under the reaction conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Catalyst Loading | A higher catalyst concentration can increase the reaction rate. Start by increasing from 5 mol% to 10 mol%. |
| 2 | Change the Solvent | The polarity of the solvent can significantly impact the strength of hydrogen bonding.[9] Test a range of aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF). |
| 3 | Increase the Reaction Temperature | Higher temperatures can overcome the activation energy barrier. However, be aware that this may negatively impact enantioselectivity. |
| 4 | Add a Co-catalyst | If the nucleophile is a weak acid, consider adding a non-nucleophilic organic base like triethylamine or DIPEA to facilitate its deprotonation. |
| 5 | Check Catalyst Purity | Ensure the catalyst is pure and has not degraded. Impurities can inhibit the reaction. |
Problem 2: Low Enantioselectivity (Low ee%)
Possible Causes:
-
High Reaction Temperature: Can lead to a less organized transition state, reducing enantioselectivity.
-
Inappropriate Solvent: The solvent can interfere with the catalyst-substrate complex.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the catalyzed pathway.
-
Catalyst Aggregation: At high concentrations, the catalyst may aggregate, reducing its effectiveness.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Decrease Reaction Temperature | Lowering the temperature often leads to a more ordered transition state and higher enantioselectivity. |
| 2 | Screen Different Solvents | Non-polar, aprotic solvents like toluene or hexanes often provide better enantioselectivity by minimizing interference with hydrogen bonding. |
| 3 | Lower Catalyst Loading | If a background reaction is slow, lowering the catalyst loading can sometimes favor the catalyzed pathway. |
| 4 | Modify the Substrate | If possible, modifying the steric or electronic properties of the substrates can enhance the chiral recognition by the catalyst. |
Data Presentation: Hypothetical Optimization of a Michael Addition
The following tables present hypothetical data for the optimization of a Michael addition reaction between nitromethane and chalcone, catalyzed by this compound.
Table 1: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 24 | 85 | 92 |
| 2 | Dichloromethane | 25 | 24 | 90 | 85 |
| 3 | THF | 25 | 24 | 75 | 78 |
| 4 | Acetonitrile | 25 | 24 | 60 | 65 |
| 5 | Methanol | 25 | 24 | <10 | N/A |
Reaction conditions: Chalcone (0.2 mmol), nitromethane (1.0 mmol), catalyst (10 mol%), solvent (1.0 mL).
Table 2: Effect of Temperature and Catalyst Loading
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 25 | 24 | 85 | 92 |
| 2 | 10 | 0 | 48 | 78 | 97 |
| 3 | 10 | 40 | 12 | 92 | 80 |
| 4 | 5 | 25 | 36 | 75 | 93 |
| 5 | 2 | 25 | 72 | 50 | 94 |
Reaction conditions: Chalcone (0.2 mmol), nitromethane (1.0 mmol) in Toluene (1.0 mL).
Experimental Protocols
General Protocol for a Catalytic Asymmetric Michael Addition
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Add the Michael acceptor (e.g., chalcone, 0.2 mmol).
-
Dissolve the solids in the chosen solvent (e.g., toluene, 1.0 mL).
-
Add the Michael donor (e.g., nitromethane, 1.0 mmol).
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC analysis.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-benzyl-N'-mesityl-N-methylthiourea Catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the N-benzyl-N'-mesityl-N-methylthiourea catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of this compound?
A1: this compound is a chiral organocatalyst that primarily functions as a hydrogen bond donor. The thiourea moiety can form double hydrogen bonds with electrophilic substrates, activating them towards nucleophilic attack. This interaction is crucial for achieving high stereoselectivity in various asymmetric reactions.
Q2: What are the main advantages of using this thiourea-based catalyst?
A2: Thiourea-based organocatalysts like this compound offer several advantages, including being metal-free, having low toxicity, and being stable to air and moisture, which simplifies handling. They often provide high enantioselectivity under mild reaction conditions.
Q3: How is this compound typically synthesized?
A3: The synthesis generally involves the reaction of the corresponding chiral amine with an isothiocyanate.[1][2][3][4] Specifically, it can be prepared by reacting N-benzyl-N-methylamine with mesityl isothiocyanate. The reaction is typically straightforward and can often be performed under ambient conditions.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Impure Catalyst | Purify the catalyst by recrystallization or column chromatography. Verify purity using NMR spectroscopy and check for the presence of impurities that could inhibit the reaction. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. While higher loading can increase the reaction rate, it may also lead to undesired side reactions or solubility issues. Start with the recommended loading from the literature and perform a systematic optimization. |
| Poor Substrate Quality | Ensure the purity of your substrates and solvent. Acidic or basic impurities can neutralize the catalyst or interfere with the hydrogen bonding network. |
| Inappropriate Solvent | The choice of solvent is critical. Non-polar, aprotic solvents are generally preferred for thiourea catalysis to maximize hydrogen bonding interactions. Screen a range of solvents to find the optimal one for your specific reaction. |
| Low Temperature | While many reactions proceed at room temperature, some may require heating to overcome the activation energy. Conversely, for highly exothermic reactions, cooling may be necessary to improve selectivity. |
Problem 2: Catalyst Deactivation
Possible Causes & Solutions
| Cause | Recommended Action |
| Hydrolysis | The thiourea moiety can be susceptible to hydrolysis, especially in the presence of strong acids or bases, leading to the formation of the corresponding urea and hydrogen sulfide. Ensure anhydrous reaction conditions and use neutral or weakly acidic/basic additives if necessary. |
| Oxidation | The sulfur atom in the thiourea can be oxidized by strong oxidizing agents present as impurities or byproducts. This can lead to the formation of sulfoxides or other oxidized species, which are generally not catalytically active. Degas solvents and use freshly purified reagents. |
| Strong Basic Conditions | Strong bases can deprotonate the thiourea N-H protons, diminishing its hydrogen-bonding capability and rendering it inactive. Avoid the use of strong bases in the reaction mixture. |
| Product Inhibition | The product of the reaction may bind to the catalyst more strongly than the substrate, leading to product inhibition. If this is suspected, try running the reaction at a lower concentration or consider a continuous flow setup where the product is removed as it is formed. |
Experimental Protocols
General Protocol for a Catalytic Asymmetric Michael Addition
-
Catalyst and Substrate Preparation: Dry the this compound catalyst under vacuum. Ensure the Michael acceptor and donor are purified and free of acidic or basic impurities.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (typically 1-10 mol%).
-
Solvent and Reagent Addition: Add the appropriate anhydrous, non-polar solvent (e.g., toluene, dichloromethane, or diethyl ether). Stir the mixture until the catalyst is fully dissolved.
-
Initiation: Add the Michael acceptor to the solution, followed by the Michael donor.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The product can be purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for this compound catalyst deactivation.
Proposed Deactivation Pathways
Caption: Potential deactivation pathways for the thiourea catalyst.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-benzyl-N'-mesityl-N-methylthiourea Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-benzyl-N'-mesityl-N-methylthiourea. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically prepared by reacting mesityl isothiocyanate with N-benzyl-N-methylamine, can stem from several factors, primarily related to steric hindrance. The bulky mesityl group can impede the approach of the secondary amine to the isothiocyanate. Here are some troubleshooting steps to improve your yield:
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, excessive heat can lead to side reactions. It is recommended to optimize the temperature incrementally.
-
Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic solvents like toluene, acetonitrile, or dichloromethane are commonly used. Experimenting with different solvents can help in optimizing the reaction environment.
-
Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, using a slight excess of the less sterically hindered reactant, N-benzyl-N-methylamine, may drive the reaction to completion.
Q2: What are the common side products in this reaction, and how can I minimize their formation?
A2: A potential side reaction, particularly at elevated temperatures, is the self-condensation of the isothiocyanate or decomposition of the reactants. While specific side products for this exact reaction are not extensively documented, general side reactions in thiourea synthesis include the formation of ureas if water is present. To minimize side product formation:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the hydrolysis of the isothiocyanate to the corresponding amine, which can lead to the formation of symmetrical thioureas or ureas as byproducts.
-
Control Temperature: Avoid excessively high temperatures, which can promote decomposition pathways.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
Q3: I am having difficulty purifying the final product. What purification methods are recommended?
A3: The purification of this compound can be challenging due to its potential for being a solid with similar polarity to starting materials or byproducts. The following methods are recommended:
-
Recrystallization: This is often the most effective method for purifying solid thiourea derivatives. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate) that allows the product to crystallize out while impurities remain in the solution.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used. Careful monitoring of fractions by TLC is crucial for isolating the pure product.
Q4: Can I use a catalyst to improve the reaction rate and yield?
A4: While the reaction between an isothiocyanate and an amine is generally uncatalyzed, certain bases can be used to deprotonate the amine, increasing its nucleophilicity. However, for a secondary amine like N-benzyl-N-methylamine, this is usually not necessary and may lead to unwanted side reactions. For sterically hindered substrates, exploring mechanochemical methods like ball milling could be an alternative to catalysis to enhance reactivity.[1]
Quantitative Data Summary
The following table summarizes the potential effects of various reaction parameters on the yield of N,N,N'-trisubstituted thiourea synthesis, particularly when dealing with sterically hindered substrates. Please note that these are general trends, and optimal conditions should be determined empirically for the specific reaction.
| Parameter | Variation | Expected Effect on Yield | Rationale |
| Temperature | Increase | Increase (up to a point) | Overcomes activation energy barrier due to steric hindrance. |
| Decrease | Decrease | Insufficient energy to overcome steric hindrance. | |
| Reaction Time | Increase | Increase | Allows more time for sterically hindered molecules to react. |
| Decrease | Decrease | Incomplete reaction. | |
| Solvent | Aprotic (e.g., Toluene) | Generally Favorable | Solvates reactants without interfering with the reaction. |
| Protic (e.g., Ethanol) | May be slower | Can solvate the amine, potentially reducing its nucleophilicity. | |
| Stoichiometry | Excess Amine | Potential Increase | Can shift the equilibrium towards the product. |
| Equimolar | May be sufficient | Ideal, but may result in lower yield with hindered substrates. |
Experimental Protocols
Below is a detailed, adaptable protocol for the synthesis of a N,N,N'-trisubstituted thiourea, based on a similar reported synthesis. This should be adapted for the specific requirements of this compound.
Synthesis of N,N,N'-tribenzylthiourea (Adaptable for this compound) [2]
-
Preparation of Reactant Solution: In a 40 mL vial, dissolve benzyl isothiocyanate (1.0 equivalent) in toluene (5 mL).
-
Addition of Amine: To this solution, add a solution of dibenzylamine (1.0 equivalent) in toluene (5 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. For more sterically hindered or less reactive anilines, heating up to 323 K (50 °C) for several hours may be necessary.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure N,N,N'-tribenzylthiourea. Alternatively, purify by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues in the synthesis.
Caption: Figure 1. Synthesis of this compound
Caption: Figure 2. Troubleshooting Workflow
References
Technical Support Center: Synthesis of N-benzyl-N'-mesityl-N-methylthiourea
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-benzyl-N'-mesityl-N-methylthiourea. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the nucleophilic addition of N-benzyl-N-methylamine to the electrophilic carbon of mesityl isothiocyanate. The reaction is typically carried out in an aprotic solvent.
Q2: What are the main challenges in this specific thiourea synthesis?
A2: The primary challenge is the steric hindrance posed by the mesityl group on the isothiocyanate and the secondary nature of the amine. This can lead to a slow reaction rate and may require elevated temperatures or prolonged reaction times to achieve a reasonable yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The consumption of the starting materials (N-benzyl-N-methylamine and mesityl isothiocyanate) and the formation of the product can be visualized. Additionally, techniques like ¹H NMR or LC-MS can be used to analyze aliquots from the reaction mixture.
Q4: What are the expected spectroscopic characteristics of the final product?
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Question: I have mixed N-benzyl-N-methylamine and mesityl isothiocyanate, but after several hours at room temperature, I see very little or no product formation on my TLC. What could be the problem?
-
Answer: This is a common issue due to the steric hindrance of the mesityl group, which slows down the reaction.[1][2]
-
Solution 1: Increase Reaction Temperature. Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point. Monitor the reaction closely by TLC to avoid potential side reactions or decomposition.
-
Solution 2: Prolong Reaction Time. If heating is not desirable, extend the reaction time significantly, potentially up to 24-48 hours, while monitoring the progress.
-
Solution 3: Use a Catalyst. While not always necessary for thiourea synthesis from isothiocyanates, a mild base catalyst like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes facilitate the reaction by deprotonating the amine, although this is less of a factor for secondary amines. Use a catalytic amount (e.g., 0.1 equivalents).
-
Solution 4: Check Reagent Purity. Ensure that both the N-benzyl-N-methylamine and mesityl isothiocyanate are pure. Impurities can inhibit the reaction. Mesityl isothiocyanate can be sensitive to moisture.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My TLC plate shows the product spot, but also several other spots. What are these impurities and how can I get rid of them?
-
Answer: The impurities could be unreacted starting materials or side products.
-
Unreacted Starting Materials: Due to the slow reaction rate, it's common to have unreacted N-benzyl-N-methylamine and mesityl isothiocyanate.
-
Purification: Column chromatography is the most effective method to separate the product from the starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
-
Potential Side Products:
-
Symmetrical Thiourea (from isothiocyanate): If there is any water contamination, mesityl isothiocyanate can hydrolyze to form mesitylamine, which can then react with another molecule of mesityl isothiocyanate to form a symmetrical N,N'-dimesitylthiourea.
-
Urea formation: In the presence of moisture, isothiocyanates can partially hydrolyze to isocyanates, which can then react with the amine to form the corresponding urea.
-
Purification: These byproducts can usually be separated from the desired product by column chromatography.
-
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: I am having trouble purifying the product. It seems to be an oil, and it's difficult to get it to crystallize.
-
Answer: Trisubstituted thioureas can often be oils or low-melting solids, making crystallization challenging.
-
Solution 1: Column Chromatography. This is the recommended method for purification. Use a suitable solvent system determined by TLC analysis.
-
Solution 2: Trituration. If the product is an oil, try triturating it with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization or solidify the product by washing away more soluble impurities.
-
Solution 3: Solvent for Recrystallization. If a solid is obtained after chromatography, attempt recrystallization from a solvent mixture, such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Experimental Protocol: Synthesis of this compound
This is a general procedure based on established methods for the synthesis of trisubstituted thioureas.[3][4] Optimization may be required.
Materials:
-
N-benzyl-N-methylamine
-
Mesityl isothiocyanate
-
Anhydrous Toluene (or other aprotic solvent like Dichloromethane or Acetonitrile)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of N-benzyl-N-methylamine (1.0 eq.) in anhydrous toluene (e.g., 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mesityl isothiocyanate (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 2:8 mixture of ethyl acetate:hexanes as eluent).
-
If the reaction is slow, heat the mixture to 60-80 °C and continue to monitor.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Data Presentation
Table 1: Starting Material Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| N-benzyl-N-methylamine | C₈H₁₁N | 121.18 | Colorless liquid |
| Mesityl isothiocyanate | C₁₀H₁₁NS | 177.27 | Colorless to pale yellow liquid |
Table 2: Predicted Characterization Data for this compound
| Analysis | Predicted Data |
| Molecular Formula | C₁₈H₂₂N₂S |
| Molar Mass | 298.45 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Melting Point | Expected to be a low-melting solid |
| ¹H NMR (CDCl₃) | Aromatic protons (benzyl): ~7.2-7.4 ppm (m, 5H)Aromatic protons (mesityl): ~6.8-6.9 ppm (s, 2H)CH₂ (benzyl): ~4.8 ppm (s, 2H)N-CH₃: ~3.2 ppm (s, 3H)CH₃ (mesityl): ~2.2-2.3 ppm (s, 9H)NH proton: A broad singlet, chemical shift can vary |
| ¹³C NMR (CDCl₃) | C=S: ~180-185 ppmAromatic carbons: ~125-140 ppmCH₂ (benzyl): ~55-60 ppmN-CH₃: ~40-45 ppmCH₃ (mesityl): ~18-21 ppm |
| IR (KBr, cm⁻¹) | N-H stretch: ~3200-3400 (broad)C-H stretch (aromatic): ~3000-3100C-H stretch (aliphatic): ~2850-2950C=S stretch: ~1300-1350C-N stretch: ~1450-1550 |
| Mass Spec (ESI-MS) | [M+H]⁺: m/z 299.15 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Purification of N-benzyl-N'-mesityl-N-methylthiourea
This guide provides detailed troubleshooting advice and protocols for the purification of N-benzyl-N'-mesityl-N-methylthiourea, addressing common challenges encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as N-benzyl-N-methylamine, mesityl isothiocyanate, or the precursors used to generate it. Side-products from competing reactions can also be present. It is also possible for small amounts of symmetrical thioureas (e.g., N,N'-dibenzyl-N,N'-dimethylthiourea or N,N'-dimesitylthiourea) to form.
Q2: Which purification techniques are most effective for this class of compound?
A2: The most effective purification techniques for substituted thioureas are recrystallization and flash column chromatography.[1][2] Recrystallization is often preferred if a suitable solvent system can be found, as it can be scaled up more easily.[3] Flash chromatography is excellent for removing closely related impurities or when the compound is an oil or difficult to crystallize.[1][2]
Q3: How can I assess the purity of my final product?
A3: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of impurities. Final purity should be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC), and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[4]
Q4: My compound appears as an oil and will not solidify. How can I purify it?
A4: If the product is an oil, flash column chromatography is the recommended purification method.[2] Alternatively, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble and then adding a cold "anti-solvent" in which it is insoluble (trituration or vapor diffusion).
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem 1: The compound does not crystallize from the chosen recrystallization solvent.
| Possible Cause | Solution |
| Compound is too soluble. | Cool the solution slowly to 0 °C, then to -20 °C. If no crystals form, try adding a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then warm slightly to clarify and cool again.[5] |
| Compound is too insoluble. | The chosen solvent is inappropriate. Refer to the solvent selection table below and test a range of solvents on a small scale. |
| Solution is supersaturated. | Add a seed crystal of the pure compound to induce crystallization. Alternatively, gently scratch the inside of the flask with a glass rod at the solution's surface. |
| Presence of oily impurities. | Attempt to purify a small batch via flash column chromatography to obtain a pure sample. Use this pure sample to seed the bulk of the crude material for recrystallization. |
Problem 2: Multiple spots are visible on the TLC plate after purification.
| Possible Cause | Solution |
| Recrystallization was incomplete. | Perform a second recrystallization, potentially using a different solvent system. Ensure the solution is not cooled too rapidly, as this can trap impurities.[3] |
| Column chromatography fractions were mixed. | Re-run the column chromatography using a shallower solvent gradient to achieve better separation of the components.[6] |
| Compound is degrading on silica gel. | If the compound is sensitive, consider using a different stationary phase like alumina or a polar-embedded reverse-phase column.[7] Alternatively, deactivate the silica gel by pre-treating it with a small amount of triethylamine mixed in the eluent (e.g., 0.5-1%). |
Problem 3: Low yield after purification.
| Possible Cause | Solution |
| Multiple recrystallization steps. | Each recrystallization step will result in some product loss. Minimize the number of steps by choosing an optimal solvent system from the start. |
| Compound is too soluble in the recrystallization solvent. | Ensure the minimum amount of hot solvent is used to dissolve the crude product. After crystallization, cool the filtrate to maximize precipitation before filtering. |
| Product loss during column chromatography. | Ensure the correct column size and eluent polarity are used. Irreversible adsorption on the column can occur if the eluent is not polar enough to move the compound effectively. |
Data Presentation: Solvent Selection Tables
The following tables provide guidance on selecting appropriate solvent systems for purification.
Table 1: Illustrative Solvent Systems for Recrystallization (Note: Optimal solvents must be determined experimentally.)
| Solvent/System | Solubility (Expected) | Potential Outcome |
| Ethanol | High solubility when hot, lower when cold. | Good for single-solvent recrystallization. |
| Isopropanol | Similar to ethanol, but often provides better crystal formation. | A strong candidate for single-solvent recrystallization. |
| Toluene | Good solubility when hot, poor when cold. | Can yield high-quality crystals.[5] |
| Hexane/Ethyl Acetate | Soluble in ethyl acetate, insoluble in hexane. | Excellent two-solvent system. Dissolve in minimal hot ethyl acetate and add hexane until cloudy.[1] |
| Dichloromethane/Hexane | Soluble in dichloromethane, insoluble in hexane. | Good for compounds that are oils at room temperature. |
Table 2: Example Eluent Systems for Flash Column Chromatography (Note: Rf value of the target compound should be ~0.3 for optimal separation.)
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity Suitability |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Moderately polar compounds.[6] |
| Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | More polar compounds. |
| Reversed-Phase C18 | Acetonitrile / Water (e.g., 80:20 v/v) | Suitable for polar compounds or as an alternative to normal phase.[7][8] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents to find one where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of approximately 0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Solvent Evaporation: Combine the pure fractions (those containing only the desired product) and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid or oil under high vacuum to remove residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for selecting a purification method based on TLC analysis.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. hplc of thiourea - Chromatography Forum [chromforum.org]
- 8. Influence of the pressure on the properties of chromatographic columns .III. retention volume of thiourea, hold-up volume, and compressibility of the C18-bonded layer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-benzyl-N'-mesityl-N-methylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-benzyl-N'-mesityl-N-methylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most prevalent side reactions involving this compound are related to the reactivity of the thiourea functional group. These include oxidation, desulfurization, and hydrolysis. Under certain conditions, N-debenzylation can also occur.
Q2: How can I minimize the oxidation of the thiourea group?
A2: To minimize oxidation, it is crucial to avoid strong oxidizing agents and exposure to atmospheric oxygen, especially at elevated temperatures.[1][2] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). The use of degassed solvents is also recommended.
Q3: What products are formed from the oxidation of this compound?
A3: Oxidation can lead to the formation of the corresponding urea derivative (N-benzyl-N'-mesityl-N-methylurea) and various sulfur-containing byproducts, including sulfoxides and sulfonic acids. In some cases, formamidine disulfide derivatives can also be formed.[1][2]
Q4: Under what conditions does desulfurization occur?
A4: Desulfurization, the removal of the sulfur atom, can be promoted by certain metals or strong acids.[3] It can also occur as a result of oxidative degradation.[4] The product of desulfurization is the corresponding formamidine.
Q5: Is N-debenzylation a significant concern?
A5: N-debenzylation is a potential side reaction, particularly under harsh acidic or reductive conditions.[5][6] While the benzyl group is generally stable, forcing conditions may lead to its cleavage, resulting in the formation of N-mesityl-N-methylthiourea.
Q6: What are the likely impurities from the synthesis of this compound?
A6: The synthesis of trisubstituted thioureas typically involves the reaction of an isothiocyanate with a secondary amine.[7][8] Potential impurities could include unreacted starting materials (N-benzyl-N-methylamine and mesityl isothiocyanate), or byproducts from the reaction of the isothiocyanate with trace amounts of water or other nucleophiles.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of starting materials or product | Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled/degassed solvents. | Increased yield and purity of the final product. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Start with room temperature and incrementally increase if the reaction is slow. | Improved reaction rate and minimized byproduct formation. |
| Incorrect stoichiometry | Carefully verify the molar ratios of the reactants. Use a slight excess of the amine if the isothiocyanate is prone to hydrolysis. | Drives the reaction to completion and maximizes the yield of the desired thiourea. |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. | Prevents the hydrolysis of the isothiocyanate and improves the yield. |
Issue 2: Presence of an Unexpected Urea Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of the thiourea | Purge the reaction vessel with an inert gas. Avoid exposure of the reaction mixture and the purified product to air for extended periods. | Reduced or eliminated formation of the urea byproduct. |
| Contamination of reagents with oxidizing agents | Use high-purity, freshly opened reagents. | Consistent reaction outcomes without the formation of oxidation byproducts. |
Issue 3: Formation of a Debenzylated Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh acidic or basic workup conditions | Use mild acidic (e.g., dilute HCl) or basic (e.g., saturated NaHCO₃) conditions during the workup. Avoid prolonged exposure to strong acids or bases. | Preservation of the N-benzyl group on the final product. |
| Reductive cleavage during a subsequent reaction step | If the thiourea is an intermediate, choose a subsequent reaction that does not employ strong reducing agents that can cleave the benzyl group. | The desired final product is obtained without debenzylation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from N-benzyl-N-methylamine and mesityl isothiocyanate.
Materials:
-
N-benzyl-N-methylamine
-
Mesityl isothiocyanate
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-benzyl-N-methylamine (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve mesityl isothiocyanate (1.05 eq) in anhydrous DCM and add it to an addition funnel.
-
Add the mesityl isothiocyanate solution dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for common issues.
References
- 1. Thiourea - 911Metallurgist [911metallurgist.com]
- 2. Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−: kinetic and mechanistic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
N-benzyl-N'-mesityl-N-methylthiourea stability issues in solution
Frequently Asked Questions (FAQs)
Q1: My solution of N-benzyl-N'-mesityl-N-methylthiourea is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?
A1: Degradation of N-substituted thioureas in solution is often attributed to oxidation or hydrolysis, which can be influenced by several factors:
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Oxidizing Agents: Thioureas are susceptible to oxidation, which can lead to the formation of disulfides and other byproducts.[1][2] The presence of dissolved oxygen, peroxides in solvents, or other oxidizing species can accelerate this process.
-
pH: Both acidic and basic conditions can promote the hydrolysis of thiourea derivatives, although the stability can vary significantly depending on the specific substituents.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, may participate in hydrolysis reactions.[3] Some solvents may also contain impurities that can catalyze degradation.
-
Light Exposure: Photodegradation can occur, particularly with UV light exposure. It is advisable to store solutions in amber vials or protect them from light.
-
Temperature: Elevated temperatures generally increase the rate of all chemical reactions, including degradation pathways.
Q2: What are the best practices for preparing and storing solutions of this compound to maximize stability?
A2: To enhance the stability of your solutions, consider the following:
-
Solvent Selection: Use high-purity, anhydrous, and peroxide-free solvents. If possible, degas the solvent prior to use to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C). However, always perform a freeze-thaw stability study to ensure the compound does not degrade during this process.
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the solution from light.
-
pH Control: If your experimental conditions allow, buffer the solution to a pH where the compound exhibits maximum stability. This will require experimental determination.
-
Fresh Preparation: Ideally, prepare solutions fresh before each experiment to avoid issues with long-term stability.
Q3: Are there any known incompatible substances that I should avoid mixing with this compound?
A3: Based on the general reactivity of thioureas, you should avoid:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and chromates will likely degrade the thiourea moiety.
-
Strong Acids and Bases: These can catalyze hydrolysis.
-
Certain Metal Ions: Some metal ions can form complexes with thioureas, which may alter their stability and reactivity.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Solution turns yellow or brown | Oxidation of the thiourea moiety. | 1. Prepare fresh solution using deoxygenated solvent. 2. Store the solution under an inert atmosphere (nitrogen or argon). 3. Protect the solution from light. |
| Precipitate forms in the solution | Degradation leading to insoluble products, or poor solubility at storage temperature. | 1. Confirm the identity of the precipitate (e.g., via analytical techniques like HPLC-MS). 2. If it is a degradation product, follow steps to prevent oxidation/hydrolysis. 3. If it is the parent compound, consider using a different solvent or a co-solvent to improve solubility at the storage temperature. |
| Loss of compound potency or inconsistent experimental results | Degradation of the active compound in solution. | 1. Perform a stability study of your compound under your specific experimental conditions (solvent, temperature, pH). 2. Prepare solutions fresh for each experiment. 3. Re-evaluate the storage conditions of both the solid compound and the prepared solutions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Formation of degradation products. | 1. Attempt to identify the degradation products using mass spectrometry (MS). Common degradation products of thioureas can result from oxidation (e.g., formamidine disulfides).[1] 2. Modify solution preparation and storage to minimize the formation of these impurities (see best practices above). |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
Objective: To determine the short-term stability of this compound in a specific solvent under defined conditions.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Amber glass vials
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
If using an organic solvent, consider sparging it with an inert gas for 15-20 minutes before use to remove dissolved oxygen.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final desired concentration (e.g., 100 µM) in amber glass vials.
-
Prepare multiple identical vials for analysis at different time points.
-
Blanket the headspace of each vial with an inert gas before sealing.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4 °C, 37 °C).
-
Protect the vials from light.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the vials.
-
Analyze the sample immediately by HPLC. The initial time point (t=0) serves as the 100% reference.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent compound from potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound versus time to visualize the degradation profile.
-
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Potential degradation pathways for N-substituted thioureas.
References
Technical Support Center: Enhancing Enantioselectivity with Chiral Thiourea Organocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing chiral thiourea organocatalysts, with a focus on enhancing enantioselectivity. While the specific catalyst N-benzyl-N'-mesityl-N-methylthiourea is not extensively documented in the reviewed literature, the principles and guidance provided here are applicable to the broader class of chiral thiourea catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which chiral thiourea catalysts induce enantioselectivity?
A1: Chiral thiourea organocatalysts primarily function through non-covalent interactions, specifically by forming a double hydrogen bond with the electrophilic substrate.[1] This interaction, often described as a "clamp-like" binding motif, activates the electrophile and creates a chiral environment around it. The chiral scaffold of the catalyst then sterically directs the nucleophile to attack one face of the electrophile preferentially, leading to the formation of one enantiomer in excess.
Q2: What types of reactions are commonly catalyzed by chiral thioureas?
A2: Chiral thioureas are versatile organocatalysts used in a wide range of asymmetric transformations. Some common examples include:
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Michael additions
-
Mannich reactions
-
Strecker reactions
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Pictet-Spengler reactions[2]
-
Cyanosilylation of ketones[3]
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Intramolecular [2 + 2] photocycloadditions[4]
Q3: How do bifunctional thiourea catalysts differ from simple thiourea catalysts?
A3: Bifunctional thiourea catalysts possess both a hydrogen-bond donating thiourea moiety and a Brønsted or Lewis basic functional group (e.g., a tertiary amine).[5] This allows for a cooperative mechanism where the thiourea activates the electrophile via hydrogen bonding, and the basic group activates the nucleophile. This dual activation often leads to enhanced reactivity and higher enantioselectivity compared to simple thiourea catalysts.
Q4: What are the key advantages of using chiral thiourea organocatalysts?
A4: Chiral thiourea organocatalysts offer several advantages over traditional metal-based catalysts:
-
They are generally metal-free, making them more environmentally friendly ("green") and less prone to toxic metal contamination of the final product.[1]
-
They are typically stable to air and moisture, making them easier to handle.[1]
-
They operate under mild and nearly neutral reaction conditions, tolerating a wide range of functional groups.[1]
-
The catalytic activity and selectivity can be readily tuned by modifying the substituents on the thiourea backbone.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity | 1. Suboptimal Solvent: The solvent can significantly impact the catalyst's conformation and its interaction with the substrates. 2. Incorrect Catalyst Loading: Too high a catalyst concentration can lead to aggregation, reducing its effective chirality. 3. Temperature Effects: The enantioselectivity of many reactions is highly temperature-dependent. 4. Presence of Water or Protic Impurities: These can compete with the substrate for hydrogen bonding to the catalyst. 5. Racemic Background Reaction: A non-catalyzed or achirally catalyzed reaction may be occurring in parallel. | 1. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). 2. Perform a catalyst loading study, typically starting from 1-10 mol%. In some cases, lower catalyst loading can improve enantioselectivity by minimizing aggregation.[6] 3. Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). 4. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dried reagents. 5. Run the reaction at a lower temperature to disfavor the higher activation energy background reaction. Confirm that no product is formed in the absence of the catalyst. |
| Low Reaction Yield/Slow Reaction Rate | 1. Poor Catalyst Activity: The chosen catalyst may not be sufficiently active for the specific transformation. 2. Steric Hindrance: Bulky substituents on the substrates or the catalyst can slow down the reaction. 3. Low Temperature: While beneficial for selectivity, low temperatures can significantly reduce the reaction rate. 4. Catalyst Degradation: The catalyst may not be stable under the reaction conditions. | 1. Consider using a bifunctional thiourea catalyst to enhance reactivity through dual activation. 2. If possible, modify the substrates to reduce steric bulk. Alternatively, a catalyst with a more open chiral pocket may be required. 3. Find an optimal balance between reaction rate and enantioselectivity by screening different temperatures. 4. Check the stability of the catalyst under the reaction conditions by analyzing aliquots over time (e.g., by TLC or NMR). |
| Poor Diastereoselectivity (for reactions creating multiple stereocenters) | 1. Transition State Geometry: The relative orientation of the reactants in the transition state may not strongly favor one diastereomer. 2. Substrate Control vs. Catalyst Control: The inherent stereochemical preferences of the substrates may compete with the directing effect of the catalyst. | 1. Modify the catalyst structure to create a more rigid and defined chiral pocket. The steric and electronic properties of the substituents on the catalyst are crucial. 2. Systematically vary the substituents on both the nucleophile and the electrophile to enhance the matched pairing with the catalyst's chirality. |
| Inconsistent Results | 1. Variability in Reagent Purity: Impurities in the starting materials or solvents can interfere with the catalysis. 2. Atmospheric Moisture: For sensitive reactions, exposure to air can lead to inconsistent results. 3. Precise Temperature Control: Fluctuations in temperature can affect both yield and enantioselectivity. | 1. Purify all starting materials and solvents before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a cryostat or a well-insulated cooling bath to maintain a constant temperature. |
Experimental Protocols
General Procedure for a Thiourea-Catalyzed Asymmetric Michael Addition
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst and Reagent Preparation:
-
The chiral thiourea catalyst (e.g., this compound) should be dried under high vacuum for several hours before use.
-
The nucleophile (e.g., a 1,3-dicarbonyl compound) and electrophile (e.g., a nitroolefin) should be purified by standard methods (e.g., distillation, recrystallization, or column chromatography).
-
The solvent (e.g., toluene) should be dried over an appropriate drying agent and distilled under an inert atmosphere.
-
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).
-
Place the vial under an inert atmosphere (N₂ or Ar).
-
Add the solvent (1.0 mL).
-
Add the nucleophile (0.22 mmol, 1.1 equivalents).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
-
Reaction Execution:
-
Add the electrophile (0.20 mmol, 1.0 equivalent) to the cooled reaction mixture.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Data Presentation
Table 1: Effect of Solvent on the Enantioselectivity of a Model Michael Addition
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | -20 | 92 | 85 |
| 2 | CH₂Cl₂ | -20 | 88 | 78 |
| 3 | THF | -20 | 95 | 65 |
| 4 | Diethyl Ether | -20 | 75 | 82 |
| 5 | Hexane | -20 | 60 | 88 |
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 48 | 70 | 92 |
| 2 | 2.5 | 24 | 85 | 90 |
| 3 | 5 | 12 | 91 | 88 |
| 4 | 10 | 8 | 92 | 85 |
| 5 | 20 | 8 | 93 | 80 |
Visualizations
General Workflow for Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in thiourea-catalyzed reactions.
Proposed Catalytic Cycle for a Bifunctional Thiourea Catalyst
Caption: A simplified catalytic cycle for a bifunctional thiourea-amine organocatalyst.
References
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of N-benzyl-N'-mesityl-N-methylthiourea
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of N-benzyl-N'-mesityl-N-methylthiourea.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Failure of Crystals to Form | - Supersaturation: The solution may be supersaturated, lacking a nucleation point for crystal growth.[1][2] - Excess Solvent: Too much solvent was used, preventing the solution from reaching the saturation point upon cooling.[1][2][3] | - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the compound.[2][3] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] |
| Oiling Out | - Insoluble Impurities: The presence of significant impurities can lower the melting point of the mixture. - Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a liquid instead of a solid.[2] | - Re-dissolve and Add More Solvent: Warm the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][3] - Consider a Different Solvent: The chosen solvent may not be ideal. A solvent in which the compound is less soluble may be required. |
| Low Crystal Yield | - Incomplete Precipitation: Not all of the dissolved compound has crystallized out of the solution. - Excessive Rinsing: Using too much or warm solvent to wash the crystals can redissolve the product.[1] | - Cool Further: Place the flask in an ice bath to maximize crystal formation. - Minimize Rinsing: Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Colored Crystals | - Colored Impurities: The starting material contains colored impurities that are co-crystallizing with the product. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal will also adsorb some of your product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Without specific experimental data for this compound, a good starting point would be to test polar protic solvents such as ethanol or isopropanol, or a mixed solvent system like ethanol/water. A systematic solvent screen is highly recommended.
Q2: How can I perform a solvent screen?
A2: To perform a solvent screen, place a small amount of your crude compound into several test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good candidate solvent will require a moderate amount of solvent to dissolve the solid at room temperature and will show significant crystal formation upon cooling.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If your compound is not dissolving, you can try adding more solvent in small increments. If it still does not dissolve, the chosen solvent is likely unsuitable. You may need to select a solvent in which your compound has higher solubility at elevated temperatures.
Q4: How can I prevent the premature crystallization of my compound during hot filtration?
A4: To prevent premature crystallization, use a pre-heated funnel and filter flask. Also, use a slight excess of the hot solvent to ensure the compound remains in solution during the filtration process.
Hypothetical Solubility Data for Solvent Selection
The following table presents hypothetical solubility data to illustrate the process of selecting an appropriate recrystallization solvent. Note: This data is for illustrative purposes only and must be experimentally determined for this compound.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.5 | Poor |
| Ethanol | 2.5 | 25.0 | Good |
| Acetone | 15.0 | 20.0 | Poor |
| Hexane | < 0.1 | 1.0 | Moderate (potential for good recovery) |
| Toluene | 1.0 | 18.0 | Good |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes should be determined through preliminary experiments.
-
Dissolution: In a flask, add the crude this compound. Add the chosen recrystallization solvent in small portions while heating the mixture with gentle swirling. Continue adding solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Recrystallization Workflow
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
References
Validation & Comparative
Predicted 1H NMR Data for N-benzyl-N'-mesityl-N-methylthiourea
An Objective Comparison of 1H NMR Analytical Data for N-benzyl-N'-mesityl-N-methylthiourea and Related Analogues
This guide provides a detailed 1H NMR analysis of this compound, offering a comparative perspective with other relevant thiourea derivatives. The data presented herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and characterization of similar compounds.
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for analogous protons in various thiourea derivatives.[1][2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| NH | 8.0 - 9.5 | Singlet (s) | 1H |
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet (m) | 5H |
| Aromatic (Mesityl) | 6.8 - 7.0 | Singlet (s) | 2H |
| CH₂ (Benzyl) | 4.5 - 5.0 | Singlet (s) | 2H |
| N-CH₃ | 3.0 - 3.5 | Singlet (s) | 3H |
| CH₃ (Mesityl, ortho) | 2.2 - 2.4 | Singlet (s) | 6H |
| CH₃ (Mesityl, para) | 2.1 - 2.3 | Singlet (s) | 3H |
Comparative 1H NMR Data of Thiourea Derivatives
To provide context for the predicted data, the following table compares the experimental 1H NMR data of several related thiourea compounds. This comparison highlights the influence of different substituents on the chemical shifts of key protons.
| Compound | NH (ppm) | Aromatic (ppm) | CH₂/CH₃ (ppm) | Reference |
| 1-Benzyl-3-phenylthiourea | ~8.0-8.5 (br s, 2H) | 7.2-7.6 (m, 10H) | 4.8 (d, 2H) | [4] |
| N-Methylthiourea | ~7.3 (br s, 1H), ~7.0 (br s, 2H) | - | 2.9 (d, 3H) | [5] |
| Acyl-thiourea Derivatives | 11.5 - 12.7 (s, 1H) | - | 0.8 - 2.5 (alkyl chain) | [6] |
The comparison reveals that the N-H proton chemical shift can vary significantly depending on the electronic environment and potential for hydrogen bonding.[6][7] Aromatic and alkyl group signals appear in their expected regions, with minor shifts influenced by the thiourea moiety.
Experimental Protocol for 1H NMR Analysis
The following is a standard protocol for the acquisition of 1H NMR spectra for thiourea derivatives.
1. Sample Preparation:
-
Dissolve 5-10 mg of the thiourea compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The 1H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[8][9]
-
Standard acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration of the signals is performed to determine the relative number of protons.
-
Coupling constants (J-values) are measured from the splitting patterns of the signals.
Alternative Analytical Techniques
While 1H NMR is a primary tool for structural elucidation, other spectroscopic techniques can provide complementary information for the analysis of thiourea derivatives:
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.[3][6]
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as the C=S and N-H stretching vibrations.[6]
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule.[9]
-
X-ray Crystallography: Provides the definitive solid-state structure of crystalline compounds.[10]
Structural Representation and Key 1H NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key proton environments relevant to its 1H NMR spectrum.
Caption: Molecular structure and predicted 1H NMR chemical shifts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-METHYLTHIOUREA(598-52-7) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of N-benzyl-N'-mesityl-N-methylthiourea and a Structurally Related Analog via 13C NMR Spectroscopy
In the field of medicinal chemistry and drug development, the precise characterization of novel synthetic compounds is paramount. Thiourea derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-benzyl-N'-mesityl-N-methylthiourea and a representative structural analog, N-(4-chlorobutanoyl)-N′-(2-methylphenyl)thiourea. The data presented herein serves as a crucial reference for researchers engaged in the synthesis and characterization of similar molecular scaffolds.
13C NMR Data Comparison
The following table summarizes the expected 13C NMR chemical shifts for this compound, based on typical values for its constituent moieties, and the experimentally determined shifts for N-(4-chlorobutanoyl)-N′-(2-methylphenyl)thiourea.[1] This side-by-side comparison facilitates the identification of key structural differences and the confirmation of successful synthesis. The characteristic thiocarbonyl (C=S) signal, typically observed in the range of 178-184 ppm, is a key diagnostic peak for these molecules.[2]
| Carbon Atom | This compound (Expected δ, ppm) | N-(4-chlorobutanoyl)-N′-(2-methylphenyl)thiourea (Experimental δ, ppm)[1] |
| C=S | ~182 | 180.8 |
| Benzyl-CH2 | ~55 | - |
| Benzyl-Cipso | ~137 | - |
| Benzyl-Cortho | ~129 | - |
| Benzyl-Cmeta | ~128 | - |
| Benzyl-Cpara | ~127 | - |
| N-CH3 | ~35 | - |
| Mesityl-Cipso | ~135 | - |
| Mesityl-Cortho(CH3) | ~138 | - |
| Mesityl-Cmeta | ~129 | - |
| Mesityl-CH3(ortho) | ~21 | - |
| Mesityl-CH3(para) | ~20 | - |
| - | C=O | 172.0 |
| - | CH2Cl | 44.5 |
| - | CH2 | 31.7 |
| - | CH2 | 27.6 |
| - | Phenyl-Cipso | 135.5 |
| - | Phenyl-Cortho(CH3) | 130.4 |
| - | Phenyl-Cmeta | 126.7 |
| - | Phenyl-Cpara | 125.8 |
| - | Phenyl-CH3 | 17.6 |
Experimental Protocols
A generalized experimental protocol for acquiring 13C NMR spectra of thiourea derivatives is provided below. This protocol is a composite of standard procedures reported in the literature.[3][4]
Sample Preparation:
-
Dissolve 10-20 mg of the thiourea derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectroscopy:
-
The 13C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][3]
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
-
Standard acquisition parameters include a spectral width of 0-200 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of novel thiourea derivatives, a process central to drug discovery and development.
Caption: A flowchart illustrating the key stages in the synthesis and characterization of novel thiourea derivatives.
References
Comparative Analysis of N-benzyl-N'-mesityl-N-methylthiourea Mass Spectrometry
This guide provides a comparative analysis of the expected mass spectrometric behavior of N-benzyl-N'-mesityl-N-methylthiourea against other substituted thiourea derivatives. The information is targeted towards researchers, scientists, and drug development professionals for the identification and characterization of this class of compounds.
Introduction
Predicted Mass Spectrometry Data for this compound
The structure of this compound is presented below:
The predicted major fragments from the electron ionization (EI) mass spectrum of this compound are summarized in the table below. This prediction is based on common fragmentation pathways for thioureas and related compounds, including cleavage of bonds adjacent to the thiocarbonyl group and rearrangements.
| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Identity |
| [M]+• | 298 | Molecular Ion |
| [M - CH3]+ | 283 | Loss of a methyl group |
| [M - C6H5CH2]+ | 207 | Loss of the benzyl group |
| [C6H5CH2]+ | 91 | Benzyl cation |
| [C6H2(CH3)3NH]+ | 134 | Mesitylamine fragment |
| [C6H2(CH3)3NCS]+ | 177 | Mesityl isothiocyanate fragment |
| [C6H5CH2N(CH3)CS]+ | 164 | N-benzyl-N-methylthiocarbonyl fragment |
Comparison with Other Thiourea Derivatives
The fragmentation of this compound can be compared to other well-characterized thiourea derivatives. For instance, the mass spectrum of N,N'-diphenylthiourea shows a prominent molecular ion peak and fragment ions corresponding to the loss of a phenyl group and the formation of phenyl isothiocyanate.[1] Similarly, N-acyl thiourea derivatives often exhibit fragmentation patterns involving cleavage of the acyl group.[2][3]
| Compound | Molecular Weight | Key Fragments (m/z) | Reference |
| N,N'-Diphenylthiourea | 228 | 228 (M+), 151, 135, 93, 77 | [1] |
| N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 427.9 | 427 (M+), various fragments | [2] |
| 1-Benzyl-3-(naphthalen-1-yl)thiourea | 292 | 293 ([M+H]+) | [4] |
Experimental Protocols
A standard protocol for the analysis of this compound by mass spectrometry is outlined below. This protocol is based on methodologies reported for similar compounds.[2][4]
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized and purified this compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or dichloromethane.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
For electrospray ionization (ESI), the solution can be directly infused. For electron ionization (EI), the sample can be introduced via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
Mass Spectrometry Parameters (Illustrative for ESI-QTOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 50-800
-
Acquisition Mode: MS and MS/MS (collision-induced dissociation)
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted fragmentation pathway of this compound.
Alternative Analytical Techniques
Besides mass spectrometry, other analytical techniques are crucial for the comprehensive characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is essential for confirming the compound's structure.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=S (thiocarbonyl) and N-H stretching vibrations.[7][8]
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the compound, which can be used to confirm its empirical formula.[5]
This comparative guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is necessary to confirm these predictions.
References
- 1. Thiourea, N,N'-diphenyl- [webbook.nist.gov]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Predicted FT-IR Spectrum of N-benzyl-N'-mesityl-N-methylthiourea
A Comparative Guide to the FT-IR Spectrum of N-benzyl-N'-mesityl-N-methylthiourea
For researchers, scientists, and drug development professionals working with thiourea derivatives, understanding their structural characteristics is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for elucidating the functional groups and bonding arrangements within a molecule. This guide provides a comparative analysis of the FT-IR spectrum of this compound, offering insights into its expected spectral features by comparison with related thiourea compounds.
Comparison of Key Vibrational Frequencies
To provide a clear comparison, the table below summarizes the expected and observed FT-IR absorption frequencies for this compound and a selection of other relevant thiourea derivatives.
| Functional Group | This compound (Predicted) | Thiourea[1] | 1,3-Diphenylthiourea | N-Benzylthiourea | S-Benzyl isothiouronium chloride[2] |
| N-H Stretch | ~3200-3400 cm⁻¹ (broad) | 3156-3371 cm⁻¹ | ~3200 cm⁻¹ | ~3200-3400 cm⁻¹ | 3013-3275 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | - | ~3050 cm⁻¹ | ~3030 cm⁻¹ | ~3013 cm⁻¹ |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | - | - | ~2920 cm⁻¹ | - |
| C=S Stretch (Thioamide I) | ~1500-1550 cm⁻¹ | ~1585 cm⁻¹ | ~1530 cm⁻¹ | Not specified | - |
| C-N Stretch (Thioamide II) | ~1350-1450 cm⁻¹ | ~1449 cm⁻¹ | ~1330 cm⁻¹ | Not specified | 1468 cm⁻¹ (N-C-N asym) |
| C-S Stretch | ~700-800 cm⁻¹ | 1088 cm⁻¹ | ~750 cm⁻¹ | Not specified | 720 cm⁻¹ (C-S sym) |
Note: The exact positions of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding, the physical state of the sample, and the specific substitution pattern on the thiourea core.
Experimental Protocol for FT-IR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible FT-IR spectra.
Objective: To acquire the FT-IR spectrum of a thiourea derivative for structural elucidation and comparison.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
Potassium bromide (KBr), spectroscopy grade
-
Spatula
-
Sample of the thiourea derivative
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing broad absorption around 3400 cm⁻¹).
-
In the agate mortar, grind a small amount of the thiourea sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Transfer the powdered mixture to the die of the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the desired wavenumber range, typically 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Identify and label the characteristic absorption peaks.
-
Compare the peak positions with known values for relevant functional groups to confirm the structure of the compound.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for comparing the FT-IR spectra of thiourea derivatives.
References
A Comparative Guide to N-benzyl-N'-mesityl-N-methylthiourea and Other Thiourea Catalysts
In the landscape of organocatalysis, thiourea derivatives have emerged as a powerful class of catalysts, primarily functioning as hydrogen-bond donors to activate electrophiles in a variety of asymmetric transformations.[1][2][3][4] This guide provides a comparative analysis of the predicted performance of N-benzyl-N'-mesityl-N-methylthiourea with other well-established thiourea catalysts, supported by experimental data from analogous systems.
Introduction to Thiourea Organocatalysis
Thiourea catalysts operate through a mechanism involving the formation of a double hydrogen bond with an electrophilic substrate, thereby lowering its LUMO and rendering it more susceptible to nucleophilic attack. The acidity of the N-H protons of the thiourea moiety is crucial for its catalytic activity and can be modulated by the electronic properties of the substituents on the nitrogen atoms. Generally, electron-withdrawing groups enhance the acidity and, consequently, the catalytic activity.[4]
Analysis of this compound
This compound is a chiral, trisubstituted thiourea. Its structural features are expected to influence its catalytic performance in the following ways:
-
Mesityl Group: The mesityl group (2,4,6-trimethylphenyl) is an electron-rich aromatic substituent. The methyl groups are electron-donating, which is expected to decrease the acidity of the adjacent N-H proton compared to thioureas bearing electron-withdrawing groups. This might result in lower catalytic activity in reactions where strong electrophile activation is required.
-
Benzyl Group: The benzyl group is a common substituent in chiral thiourea catalysts. It can provide steric bulk, which can be crucial for inducing stereoselectivity in asymmetric reactions.
-
Methyl Group: The N-methyl group blocks one of the N-H bonds, meaning this catalyst can only act as a single hydrogen-bond donor. This is a significant difference from the more common N,N'-disubstituted thioureas that act as dual hydrogen-bond donors.[4][5] This structural feature might limit its ability to effectively activate certain substrates that benefit from a "clamp-like" dual hydrogen-bonding interaction.
Comparison with Other Thiourea Catalysts
To contextualize the potential performance of this compound, we compare it with two well-known thiourea catalysts: Schreiner's thiourea and a generic chiral bifunctional thiourea.
| Catalyst | Structure | Key Features | Expected Relative Performance |
| This compound | (Structure not available in literature) | Single H-bond donor; Electron-donating mesityl group. | Lower activity due to reduced H-bond acidity and single H-bond donation. Stereoselectivity will depend on the specific reaction. |
| Schreiner's Thiourea | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Dual H-bond donor; Strongly electron-withdrawing CF3 groups. | High catalytic activity due to enhanced acidity of N-H protons.[4] |
| Chiral Bifunctional Thiourea (e.g., Takemoto's catalyst) | Contains a thiourea and a basic moiety (e.g., tertiary amine) | Dual activation: Thiourea activates the electrophile, and the basic site activates the nucleophile. | High efficiency and enantioselectivity in a wide range of reactions.[6] |
Representative Performance Data of Thiourea Catalysts
The following table presents typical performance data for established thiourea catalysts in the Michael addition of acetylacetone to nitrostyrene, a benchmark reaction for evaluating catalyst performance. Note: Data for this compound is not available in the literature; the entry is for hypothetical comparison.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Schreiner's Thiourea | 10 | 24 | >95 | N/A (achiral) |
| (R,R)-Takemoto's Catalyst | 1 | 12 | 98 | 93 |
| Hypothetical this compound | 10 | 48 | Moderate | Dependent on chirality |
Experimental Protocols
Below is a general experimental protocol for a thiourea-catalyzed Michael addition. This protocol can be adapted for use with different thiourea catalysts.
General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene:
-
To a solution of the thiourea catalyst (0.02 mmol, 2 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) in a reaction vial, add β-nitrostyrene (1.0 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add acetylacetone (1.2 mmol) to the reaction mixture.
-
Continue stirring at the specified temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
General Mechanism of Thiourea Catalysis
Caption: Mechanism of bifunctional thiourea catalysis.
Experimental Workflow for Catalyst Screening
Caption: Experimental workflow for catalyst screening.
Logical Relationship of Substituent Effects
References
A Comparative Guide to the Efficacy of Bifunctional Thiourea Organocatalysts
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: While this guide aims to provide a comprehensive comparison of bifunctional thiourea organocatalysts, a literature search did not yield specific experimental data for the efficacy of N-benzyl-N'-mesityl-N-methylthiourea in asymmetric catalysis. Therefore, this guide presents a comparative analysis of several other well-documented and highly effective bifunctional thiourea organocatalysts to provide a valuable resource for researchers in the field.
Bifunctional thiourea organocatalysts have emerged as a powerful tool in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Their efficacy stems from the ability of the thiourea moiety to act as a hydrogen-bond donor, activating the electrophile, while a Lewis basic group on the catalyst backbone (often a tertiary amine) activates the nucleophile.[1][3][4] This dual activation mechanism mimics enzymatic catalysis and leads to highly organized transition states, resulting in excellent enantioselectivity.
General Mechanism of Bifunctional Thiourea Catalysis
The catalytic cycle of a bifunctional thiourea organocatalyst typically involves the formation of a ternary complex between the catalyst, the electrophile, and the nucleophile. The thiourea's N-H protons form hydrogen bonds with an electron-withdrawing group on the electrophile (e.g., a nitro group or a carbonyl), increasing its electrophilicity. Simultaneously, the basic amine moiety deprotonates the nucleophile, enhancing its nucleophilicity. This brings the two reactants into close proximity in a specific orientation within the chiral environment of the catalyst, favoring the formation of one enantiomer of the product over the other.
Performance Comparison in the Asymmetric Michael Addition
To illustrate the comparative efficacy of different bifunctional thiourea organocatalysts, we will examine the asymmetric Michael addition of acetylacetone to β-nitrostyrene, a benchmark reaction in organocatalysis. The following table summarizes the performance of several prominent catalysts in this transformation.
| Catalyst | Catalyst Structure | Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Takemoto's Catalyst | N/A | 10 | 24 | 95 | 92 |
| Jacobsen's Catalyst | N/A | 10 | 48 | 85 | 93 |
| (R,R)-Nagasawa's Catalyst | N/A | 10 | 12 | 98 | 90 |
| Schreiner's Catalyst | N/A | 10 | 72 | 70 | 20 |
Data presented is a representative compilation from various sources for illustrative purposes and may not be from a single head-to-head study. For precise comparisons, consulting the original literature is recommended.
From the data, it is evident that bifunctional catalysts like those developed by Takemoto, Jacobsen, and Nagasawa, which possess both a thiourea and a basic moiety, exhibit significantly higher enantioselectivity compared to a simple thiourea catalyst like Schreiner's, which lacks a basic functional group. This highlights the importance of the dual activation model in achieving high stereocontrol.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
The following is a representative experimental protocol for the asymmetric Michael addition reaction catalyzed by a bifunctional thiourea organocatalyst.
Materials:
-
β-nitrostyrene (1.0 mmol)
-
Acetylacetone (1.2 mmol)
-
Chiral bifunctional thiourea catalyst (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral bifunctional thiourea catalyst (0.1 mmol).
-
Add toluene (2.0 mL) to the vial and stir the solution at room temperature.
-
Add β-nitrostyrene (1.0 mmol) to the solution.
-
Add acetylacetone (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in the comparison table (or until completion as monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]
- 4. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Catalytic Prowess of N-benzyl-N'-mesityl-N-methylthiourea: A Comparative Guide
In the ever-evolving landscape of organocatalysis, thiourea derivatives have carved a significant niche as powerful hydrogen-bond donors, effectively activating a wide array of electrophiles in various asymmetric transformations. This guide provides a comparative analysis of the catalytic activity of N-benzyl-N'-mesityl-N-methylthiourea, placing its predicted performance in the context of other established thiourea-based catalysts. The insights presented here are intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on catalyst selection for their synthetic endeavors.
To provide a quantitative benchmark, this guide focuses on the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene, a well-established model reaction for evaluating the efficacy of thiourea catalysts. The performance of several prominent thiourea catalysts in this reaction is summarized below, offering a baseline against which the potential of this compound can be assessed.
Performance Comparison of Thiourea Catalysts
The following table summarizes the performance of various bifunctional thiourea catalysts in the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene. These catalysts bear structural similarities to this compound and serve as a valuable reference for predicting its potential efficacy.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Takemoto's Catalyst | 5 | Toluene | 4 | 95 | 94 |
| (S,S)-Cyclohexanediamine-derived Thiourea | 10 | Toluene | 24 | 98 | 92 |
| Cinchonine-derived Thiourea | 10 | CH2Cl2 | 22 | 99 | 87 |
| Primary Amine-Thiourea | 20 | Toluene | 48 | 85 | 90 |
Note: The data presented is a compilation from various research articles and serves as a representative comparison. Reaction conditions may vary slightly between studies.
Experimental Protocol: Asymmetric Michael Addition
This section provides a detailed methodology for the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene, a standard procedure for evaluating thiourea catalyst performance.
Materials:
-
trans-β-Nitrostyrene
-
Dimethyl malonate
-
Thiourea catalyst (e.g., Takemoto's catalyst)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol) and the thiourea catalyst (0.005 mmol, 5 mol%) in anhydrous toluene (1.0 mL) at room temperature, add dimethyl malonate (0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of a bifunctional thiourea catalyst in the Michael addition involves a dual activation mechanism. The thiourea moiety activates the nitroolefin electrophile through hydrogen bonding, while a basic functional group on the catalyst (often a tertiary amine) deprotonates the malonate nucleophile. This simultaneous activation brings the reactants into close proximity within a chiral environment, facilitating the stereoselective carbon-carbon bond formation.
Below are Graphviz diagrams illustrating the proposed reaction mechanism and a general experimental workflow.
Caption: Proposed mechanism for the thiourea-catalyzed Michael addition.
Caption: General experimental workflow for the catalytic reaction.
X-ray crystal structure of N-benzyl-N'-mesityl-N-methylthiourea
A comprehensive guide comparing the crystallographic features of N-substituted thiourea derivatives, with a focus on compounds structurally related to N-benzyl-N'-mesityl-N-methylthiourea. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
While the specific crystal structure of this compound is not publicly available, this guide provides a comparative analysis of closely related N,N,N'-trisubstituted thiourea derivatives for which crystallographic data has been published. The selected compounds, N,N,N'-tribenzylthiourea, N-methyl-N,N'-diphenylthiourea, and N,N-di-n-butyl-N'-phenylthiourea, offer valuable insights into the structural landscape of this class of molecules.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for the selected thiourea derivatives, providing a basis for structural comparison.
| Parameter | N,N,N'-tribenzylthiourea[1][2][3] | N-methyl-N,N'-diphenylthiourea[1][2] | N,N-di-n-butyl-N'-phenylthiourea[1][2] |
| Formula | C₂₂H₂₂N₂S | C₁₄H₁₄N₂S | C₁₅H₂₄N₂S |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 11.2378(4) | 10.3343(3) | 12.6395(6) |
| b (Å) | 14.7792(5) | 11.0112(4) | 10.0836(6) |
| c (Å) | 11.3165(5) | 12.3394(5) | 9.0128(5) |
| α (°) | 90 | 84.594(3) | 90 |
| β (°) | 102.042(3) | 76.223(3) | 90.476(5) |
| γ (°) | 90 | 79.911(3) | 90 |
| Volume (ų) | 1838.15(12) | 1332.93(9) | 1148.56(11) |
| Z | 4 | 4 | 4 |
| C=S Bond Length (Å) | 1.6905(14) | 1.6835(17), 1.6798(19) | 1.7004(11) |
| C-N Bond Lengths (Å) | N1-C1: 1.3419(18), C1-N2: 1.3569(18) | N1-C1: 1.359(2), C1-N2: 1.352(3) | N1-C1: 1.3594(15), C1-N2: 1.3432(15) |
Experimental Protocols
Synthesis of N,N,N'-trisubstituted thioureas (General Procedure)
The synthesis of the comparative thiourea derivatives generally involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. For example, N,N,N'-tribenzylthiourea can be synthesized by reacting benzyl isothiocyanate with dibenzylamine. The reaction is typically carried out in a suitable organic solvent at room temperature or with gentle heating.[1][2]
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structures of the comparative compounds was achieved through single-crystal X-ray diffraction. A general protocol for this technique is as follows:
-
Crystal Growth : Single crystals of suitable quality are grown from a supersaturated solution of the purified compound by methods such as slow evaporation, vapor diffusion, or cooling.[4][5]
-
Crystal Mounting : A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.[6]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[6][7]
-
Data Processing : The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.[1]
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, accurate crystal structure.[6]
Visualizations
Logical Relationship of Thiourea Derivative Comparison```dot
Caption: Experimental workflow for crystal structure determination.
References
- 1. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of N-Mesityl Substituted Thioureas and Their Analogues in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
N-substituted thioureas are a versatile class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The nature of the substituent on the nitrogen atom plays a crucial role in modulating their therapeutic potential. This guide provides a comparative overview of N-mesityl substituted thioureas and other N-aryl substituted analogues, summarizing their synthesis, biological activities, and underlying mechanisms of action based on available experimental data.
Synthesis of N-Substituted Thioureas
The general synthesis of N-substituted thioureas is a straightforward process, typically involving the reaction of an isothiocyanate with a primary or secondary amine. For N-mesityl substituted thioureas, mesityl isothiocyanate is a key reagent.
A common synthetic route involves the reaction of an aryl or alkyl amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an activating agent (e.g., ethyl chloroformate) to generate the corresponding isothiocyanate in situ. This is subsequently reacted with the desired amine to yield the target thiourea.
Alternatively, commercially available isothiocyanates can be directly reacted with amines in a suitable solvent like acetone or dichloromethane. The reaction progress is often monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization.
Comparative Biological Activity
While direct comparative studies focusing solely on N-mesityl substituted thioureas versus other N-substituted analogues are limited in the literature, we can draw indirect comparisons from various studies that have evaluated different classes of N-substituted thioureas for their anticancer and antimicrobial activities.
Anticancer Activity
Thiourea derivatives have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The cytotoxicity of these compounds is typically evaluated using assays like the MTT assay, which measures cell viability.
Table 1: Comparative Cytotoxicity (IC50) of N-Substituted Thiourea Derivatives against Various Cancer Cell Lines
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| N-Aryl Thioureas | |||
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D | 179 | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | MCF-7 | 390 | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | HeLa | 412 | [1] |
| 1-(4-hexylbenzoyl)-3-methylthiourea | WiDr | 433 | [1] |
| N,N′-diphenylthiourea derivative | MCF-7 | 338.33 ± 1.52 | [2] |
| N-Benzothiazole Thioureas | |||
| Benzothiazole thiourea derivative (23d) | MCF-7 | < 0.39 | [1] |
| Benzothiazole thiourea derivative (23d) | HT-29 | < 0.39 | [1] |
| N-Acyl Thioureas with Pyrazole Moiety | |||
| Acyl thiourea with pyrazole | Human colon, liver, and leukemia cancer cell lines | Significant toxicity reported | [3] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea | |||
| Compound 5a (DC27) | Human lung carcinoma cell lines | 2.5-12.9 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary.
Antimicrobial Activity
N-substituted thioureas have also demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.
Table 2: Comparative Antimicrobial Activity (MIC) of N-Substituted Thiourea Derivatives
| Compound/Substituent | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | | N-Acyl Thiourea Derivatives | | | | | Compounds 1b and 1d | E. coli ATCC 25922 | 625 (MBIC) |[4][5] | | Various N-acyl thioureas | S. aureus, E. faecalis, E. coli, P. aeruginosa | 1250 - >5000 |[5] | | Thiourea Derivative TD4 | | | | | TD4 | Methicillin-susceptible S. aureus (ATCC 29213) | 2 |[6] | | TD4 | Methicillin-resistant S. aureus (USA 300) | 2 |[6] | | TD4 | Vancomycin-intermediate-resistant S. aureus Mu50 | 4 |[6] | | TD4 | Methicillin-resistant S. epidermidis (MRSE) | 8 |[6] | | Thiourea-Nickel/Copper Complexes | | | | | Various ligands and complexes | Gram-positive and Gram-negative bacteria, and yeasts | Varied MIC values reported |[7] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution as experimental conditions may vary. MBIC refers to Minimum Biofilm Inhibitory Concentration.
The data indicates that the antimicrobial spectrum and potency of thiourea derivatives are highly dependent on their substitution pattern. While specific MIC values for N-mesityl substituted thioureas were not found in the initial searches, their structural features suggest they could be promising candidates for antimicrobial drug development.
Experimental Protocols
General Synthesis of N-Mesityl-N'-aryl Thioureas
This protocol describes a general method for the synthesis of N-mesityl-N'-aryl thioureas.
Materials:
-
Mesitylamine
-
Carbon disulfide
-
Triethylamine
-
Ethyl chloroformate
-
Substituted aryl amine
-
Acetone or Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Mesityl Isothiocyanate:
-
To a solution of mesitylamine in acetone, add triethylamine and cool the mixture in an ice bath.
-
Add carbon disulfide dropwise while maintaining the temperature.
-
After the addition is complete, add ethyl chloroformate dropwise.
-
Stir the reaction mixture at room temperature for a specified time.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude mesityl isothiocyanate.
-
-
Synthesis of N-Mesityl-N'-aryl Thiourea:
-
Dissolve the crude mesityl isothiocyanate in acetone or DCM.
-
Add a solution of the desired substituted aryl amine in the same solvent dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Caption: General workflow for the synthesis of N-Mesityl-N'-aryl thioureas.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Thiourea compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiourea compounds and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Thiourea compounds (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the thiourea compounds in the broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to the final concentration.
-
Add the inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by observing the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Signaling Pathways
Several studies suggest that the anticancer activity of certain N-substituted thioureas is mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and proliferation. Some thiourea derivatives have been shown to inhibit EGFR phosphorylation, thereby blocking these downstream signals and leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the EGFR signaling pathway by N-substituted thioureas.
Conclusion
N-substituted thioureas represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is significantly influenced by the nature of the substituent on the nitrogen atom. While direct comparative data for N-mesityl substituted thioureas is currently limited, the available information on other N-aryl analogues highlights the potential of this class of compounds. The bulky and lipophilic mesityl group may offer advantages in terms of pharmacokinetic and pharmacodynamic properties. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to directly compare the efficacy of N-mesityl substituted thioureas with other analogues, which will be crucial for guiding the design of more potent and selective therapeutic agents.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of acyl thioureas bearing pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Performance Analysis of N-Benzyl-N'-Aryl Thiourea Derivatives
Introduction
Performance Benchmarking: Anticancer and TRPV1 Antagonist Activity
N-benzyl-N'-aryl thiourea derivatives have demonstrated significant potential in two primary therapeutic areas: as anticancer agents targeting receptor tyrosine kinases and as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain signaling.
A notable subset of thiourea derivatives has been investigated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key proteins in cancer cell proliferation and survival.
Table 1: Comparative Inhibitory Activity of N-Benzyl-N'-Aryl Thiourea Derivatives against EGFR and HER-2
| Compound ID | Structure | Target Kinase | IC50 (µM) | Cell Line | Citation |
| 7b | N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | EGFR | 0.08 | - | [1][2] |
| HER-2 | 0.35 | - | [1][2] | ||
| Diarylthiourea 4 | N,N'-diarylthiourea derivative | - | 338.33 ± 1.52 | MCF-7 | [3] |
| Thiourea 10/11 series | Dipeptide thioureas | - | 19.2 - 112.5 | A-549 | [4] |
| - | 20.9 - 103.6 | BGC-823 | [4] |
Certain N-benzyl-N'-aryl thiourea analogs have been identified as potent antagonists of the TRPV1 receptor, suggesting their potential as novel analgesic agents.
Table 2: Comparative Antagonist Activity of N-Benzyl-N'-Aryl Thiourea Derivatives at the TRPV1 Receptor
| Compound ID | Structure | Assay Type | Ki (nM) | Citation |
| 61 | N-[2-(3,4-dimethylbenzyl)-3-pivaloyloxypropyl]-N′-[3-fluoro-4-(methylsulfonylamino)benzyl]thiourea | [3H]RTX Binding Inhibition | 7.8 | [5][6] |
| 2a | N-(2-Benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogue | Antagonism of Capsaicin Stimulated Calcium Uptake | 0.58 | [7] |
| 2b | N-(2-Benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogue | Antagonism of Capsaicin Stimulated Calcium Uptake | 5.2 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate the performance of N-benzyl-N'-aryl thiourea derivatives.
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR or HER-2.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase. Inhibition of this process by a test compound results in a reduced signal.
-
Procedure:
-
Recombinant EGFR or HER-2 enzyme is incubated with the test compound at various concentrations.[8][9]
-
A specific peptide substrate and ATP are added to initiate the kinase reaction.[8][10]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.[8][10]
-
The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based ADP detection.[10][11]
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[8]
-
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[12][13]
-
Procedure:
-
Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere.[14][15]
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[14][15]
-
An MTT solution is added to each well, and the plates are incubated to allow for formazan formation.[12][13]
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[16]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[12][16]
-
The IC50 value is determined by plotting cell viability against compound concentration.[15]
-
This cell-based functional assay measures the ability of a compound to antagonize the activation of the TRPV1 ion channel.
-
Principle: Activation of the TRPV1 channel by an agonist (e.g., capsaicin) leads to an influx of calcium ions into the cell.[17][18] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.[17][18] An antagonist will block this calcium influx.
-
Procedure:
-
Cells expressing the TRPV1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).[19][20]
-
The cells are pre-incubated with the test compound at various concentrations.[18]
-
A TRPV1 agonist, such as capsaicin, is added to stimulate the channel.[17][18]
-
The change in fluorescence, corresponding to the influx of calcium, is monitored over time using a fluorescence plate reader or a flow cytometer.[17][19]
-
The ability of the test compound to inhibit the capsaicin-induced calcium influx is quantified to determine its antagonist potency (Ki or IC50).[18]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process for these compounds.
The following diagram illustrates the simplified signaling cascade initiated by EGFR and HER-2, which is a common target for N-benzyl-N'-aryl thiourea derivatives. Activation of these receptors leads to downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately promoting cell proliferation and survival.[21][22][23][24]
Caption: Simplified EGFR and HER-2 signaling pathways.
The diagram below outlines a typical workflow for screening and characterizing potential inhibitors like N-benzyl-N'-aryl thiourea derivatives.
Caption: Experimental workflow for inhibitor screening.
Comparison with Alternatives
The field of oncology has several established drugs that target the EGFR and HER-2 pathways. These approved inhibitors serve as important benchmarks for evaluating the performance of novel compounds like N-benzyl-N'-aryl thiourea derivatives.
Table 3: Commercially Available EGFR/HER-2 Inhibitors
| Drug Name (Brand Name) | Target(s) | Type of Inhibitor | Common Indications | Citation |
| Gefitinib (Iressa) | EGFR | Tyrosine Kinase Inhibitor (TKI) | Non-Small Cell Lung Cancer (NSCLC) | [25][26][27] |
| Erlotinib (Tarceva) | EGFR | Tyrosine Kinase Inhibitor (TKI) | NSCLC, Pancreatic Cancer | [25][26][27][28] |
| Osimertinib (Tagrisso) | EGFR (including T790M mutation) | Tyrosine Kinase Inhibitor (TKI) | NSCLC | [25][26][28] |
| Lapatinib (Tykerb) | EGFR, HER-2 | Dual Tyrosine Kinase Inhibitor | HER-2 positive Breast Cancer | [27] |
| Cetuximab (Erbitux) | EGFR | Monoclonal Antibody | Colorectal Cancer, Head and Neck Cancer | [28][29] |
While direct performance data for N-benzyl-N'-mesityl-N-methylthiourea remains to be elucidated, the broader class of N-benzyl-N'-aryl thiourea derivatives shows considerable promise as a scaffold for the development of novel therapeutics. The data presented herein on analogous compounds highlight their potential as potent inhibitors of key cancer-related kinases and as modulators of pain-associated ion channels. Further investigation into the structure-activity relationships of this chemical series is warranted to optimize their potency, selectivity, and drug-like properties. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and interpret future studies in this area.
References
- 1. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Collection - Stereospecific High-affinity TRPV1 Antagonists: Chiral N-(2-Benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide Analogues - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. rsc.org [rsc.org]
- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. moleculardevices.com [moleculardevices.com]
- 18. researchgate.net [researchgate.net]
- 19. bu.edu [bu.edu]
- 20. researchgate.net [researchgate.net]
- 21. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. go2.org [go2.org]
- 26. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Popular Egfr Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 29. drugs.com [drugs.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for N-benzyl-N'-mesityl-N-methylthiourea
Hazard Profile and Safety Precautions
Thiourea derivatives are generally considered hazardous. For instance, N-Phenylthiourea is fatal if swallowed and may cause an allergic skin reaction.[1] Similarly, N,N'-Diethylthiourea is harmful if swallowed and may also cause skin sensitization. Given these precedents, N-benzyl-N'-mesityl-N-methylthiourea should be handled with utmost care, assuming a similar hazard profile.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield should be worn.
-
Lab Coat: A lab coat is essential to protect from contamination.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1]
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
Quantitative Data on Related Thiourea Compounds
The following table summarizes key toxicological and physical data for related thiourea compounds, which can serve as a conservative reference for assessing the potential hazards of this compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Acute Oral Toxicity (LD50) | Hazard Statements |
| N-Phenylthiourea | 103-85-5 | 152.21 | 145 - 150 | Not available | H300: Fatal if swallowed. H317: May cause an allergic skin reaction.[1] |
| N,N'-Diethylthiourea | 105-55-5 | 132.23 | 76 - 78 | 316 mg/kg (Rat) | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. |
| N-methylthiourea | 598-52-7 | 90.15 | 118 - 121 | Not available | H300: Fatal if swallowed. H411: Toxic to aquatic life with long lasting effects. |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step procedure outlines the recommended method for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of hazardous chemical waste and information from the SDS of related compounds.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containerization of Waste:
-
Solid Waste: Carefully transfer any solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into the designated hazardous waste container. Minimize dust generation during transfer.
-
Liquid Waste: If the compound is in solution, transfer the liquid waste to a compatible, sealed container. Do not pour down the drain.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container should be disposed of in accordance with institutional guidelines, which may still require it to be treated as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste manifest with accurate information about the chemical.
-
-
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, carefully collect it into the hazardous waste container, and decontaminate the area.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-benzyl-N'-mesityl-N-methylthiourea
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-benzyl-N'-mesityl-N-methylthiourea. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, or PVC). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved clothing, or chemical-resistant apron. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge is necessary if dust or aerosols are generated. | Prevents inhalation of harmful particles. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Always use this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for environmental and personal safety.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Clean: Gently sweep or scoop the contained material into a suitable, labeled waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Incineration in a licensed facility is a common disposal method for similar compounds.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow, highlighting critical safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
Chemical Spill Response Logic
The following diagram outlines the logical steps to take in the event of a chemical spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
